JNJ-64264681
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
Molecular Formula |
C27H30N6O3S |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
7-[4-methyl-6-(2-methylpropyl)-3-pyridinyl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide |
InChI |
InChI=1S/C27H30N6O3S/c1-5-21(34)30-17-7-6-8-18(17)31-25(35)24-23-22-19(9-10-28-26(22)37-24)33(27(36)32-23)20-13-29-16(11-14(2)3)12-15(20)4/h5,9-10,12-14,17-18H,1,6-8,11H2,2-4H3,(H,30,34)(H,31,35)(H,32,36)/t17-,18+/m0/s1 |
InChI Key |
OPLNLPWGEZNZFL-ZWKOTPCHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of JNJ-64264681
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-64264681 is an orally bioavailable, potent, and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] It functions as an irreversible, covalent antagonist of BTK, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1][2][3] By targeting BTK, this compound effectively modulates B-cell activation and proliferation, demonstrating significant therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Irreversible BTK Inhibition
This compound exerts its therapeutic effect through the specific and covalent inhibition of Bruton's tyrosine kinase (BTK). BTK is a member of the Tec family of kinases and a crucial downstream signaling molecule of the B-cell receptor (BCR).[2] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors that govern B-cell proliferation, differentiation, and survival.[1]
This compound covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-binding domain of BTK.[4] This irreversible binding permanently inactivates the kinase, thereby blocking the downstream signaling cascade.[1] The inhibition of BTK by this compound prevents the activation of pathways crucial for the growth of malignant B-cells that exhibit overexpression of BTK.[1]
Signaling Pathway
The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by this compound.
Potency and Selectivity
This compound is a highly potent and selective inhibitor of BTK. Its potency as an irreversible inhibitor is best characterized by the second-order rate constant (kinact/KI).[5]
Quantitative Potency and Selectivity Data
| Parameter | Value | Assay |
| BTK Inhibition | ||
| kinact/KI | Data not publicly available | Biochemical Assay |
| IC50 (Biochemical) | Data not publicly available | IMAP / LanthaScreen |
| IC50 (Cellular) | Data not publicly available | Cellular BTK Inhibition Assay |
| Kinome Selectivity | Exceptionally selective | KINOMEscan Profiling |
| Off-target kinases inhibited >50% at 1 µM | Specific data not publicly available | KINOMEscan |
Note: Specific quantitative values for potency and a detailed kinome scan profile are not yet publicly available in the reviewed literature. The available information emphasizes the high potency and exceptional selectivity of this compound.
Preclinical Efficacy
This compound has demonstrated significant oral efficacy in preclinical models of both B-cell malignancies and autoimmune diseases.[2]
Oncology: Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
In preclinical xenograft models of DLBCL, oral administration of this compound resulted in significant tumor growth inhibition.
| Animal Model | Dosing | Efficacy Outcome |
| DLBCL Patient-Derived Xenograft (PDX) | Specific dosing regimen not publicly available | Quantitative tumor growth inhibition data not publicly available |
Autoimmune Disease: Rat Collagen-Induced Arthritis (CIA) Model
This compound has shown robust efficacy in a rat model of collagen-induced arthritis, a model for human rheumatoid arthritis.
| Animal Model | Dosing | Efficacy Outcome |
| Rat Collagen-Induced Arthritis (CIA) | Specific dosing regimen not publicly available | Quantitative reduction in arthritis scores and joint inflammation not publicly available |
Clinical Pharmacokinetics and Pharmacodynamics
A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[6] The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6]
Pharmacokinetic Parameters
| Parameter | Value | Study Cohort |
| Mean Terminal Half-life (t1/2) | 1.6 - 13.2 hours | SAD Cohorts |
| Time to Steady State | By day 2 | MAD Cohorts |
| Preclinical Half-life (rats and dogs) | < 2 hours | Preclinical studies[1] |
Pharmacodynamics: BTK Occupancy
The pharmacodynamic effect of this compound was assessed by measuring the occupancy of BTK in peripheral blood mononuclear cells (PBMCs).
| Dose (Single Oral Administration) | Time Point | Mean BTK Occupancy |
| 200 mg | 4 hours (peak) | ≥90%[6] |
| 400 mg | 4 hours (peak) | ≥90%[6] |
Experimental Protocols
Biochemical BTK Inhibition Assays
-
IMAP (Immobilized Metal Affinity-based Phosphorescence) Assay: This assay was utilized for the determination of the half-maximal inhibitory concentration (IC50) at a fixed time point. The assay measures the phosphorylation of a substrate peptide by BTK. The binding of the phosphorylated substrate to the IMAP beads results in a fluorescence signal, which is quenched in the presence of an inhibitor.
-
LanthaScreen™ Kinase Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the binding kinetics of this compound to BTK. The assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate. Inhibition of BTK by this compound prevents substrate phosphorylation, leading to a decrease in the FRET signal. The rate of this decrease is used to calculate the second-order rate constant (kinact/KI).
Kinome Selectivity Profiling
-
KINOMEscan™: The selectivity of this compound was assessed against a panel of human kinases using the KINOMEscan™ platform. This method is based on a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by quantitative PCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.
In Vivo Efficacy Models
-
Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model: Patient-derived DLBCL cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with this compound or vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy.
-
Rat Collagen-Induced Arthritis (CIA) Model: Arthritis is induced in rats by immunization with type II collagen emulsified in Freund's adjuvant. After the onset of arthritis, rats are treated with this compound or vehicle control. The severity of arthritis is assessed by scoring paw swelling and inflammation.
Clinical BTK Occupancy Assay
-
Irreversible BTK Occupancy Assay: Whole blood samples are collected from subjects at various time points after dosing. Peripheral blood mononuclear cells (PBMCs) are isolated, and the level of unoccupied BTK is measured. This is typically done using a probe that binds to the active site of BTK. The percentage of BTK occupancy is then calculated by comparing the amount of unoccupied BTK in treated samples to that in pre-dose or vehicle-treated samples.
Experimental and Logical Workflows
Drug Discovery and Preclinical Evaluation Workflow
Phase 1 Clinical Trial Workflow
Conclusion
This compound is a potent, selective, and irreversible covalent inhibitor of Bruton's tyrosine kinase. Its mechanism of action, centered on the disruption of the B-cell receptor signaling pathway, has been well-characterized through a series of preclinical and clinical investigations. The compound has demonstrated significant efficacy in models of B-cell malignancies and autoimmune disorders. The favorable pharmacokinetic and pharmacodynamic profile, particularly the sustained BTK occupancy observed in clinical trials, supports its ongoing development as a promising therapeutic agent for relevant patient populations. Further disclosure of detailed quantitative potency, selectivity, and preclinical efficacy data will provide a more complete understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-64264681: A Technical Deep Dive into a Potent and Selective BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical regulator of B-cell development, activation, and proliferation.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. This compound has demonstrated potent whole blood activity and exceptional kinome selectivity, showing promise in preclinical and clinical settings for the treatment of hematological cancers and autoimmune disorders.[2][3] This technical guide provides an in-depth overview of the binding affinity, experimental protocols, and mechanism of action of this compound.
Core Principles of this compound Action
This compound functions as a covalent inhibitor, forming a permanent bond with its target, BTK. The potency of such inhibitors is best characterized by the second-order rate constant, kinact/KI, which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact). The development of this compound focused on optimizing the initial reversible binding affinity (KI) rather than increasing the reactivity of the electrophile, a strategy aimed at enhancing potency while maintaining selectivity.[4]
Quantitative Analysis of BTK Binding Affinity
While specific kinact/KI and IC50 values for this compound against wild-type and C481S mutant BTK are not publicly available in the searched literature, the following tables outline the typical parameters measured for potent BTK inhibitors. The C481S mutation is a common mechanism of resistance to covalent BTK inhibitors, as it removes the cysteine residue required for covalent bond formation.
Table 1: Biochemical Potency of this compound Against BTK
| Parameter | Wild-Type BTK | C481S Mutant BTK | Description |
| kinact/KI (M-1s-1) | Data not available | Data not available | Second-order rate constant for covalent inhibition, reflecting overall potency. |
| IC50 (nM) | Data not available | Data not available | Concentration of inhibitor required to inhibit 50% of BTK enzymatic activity in a biochemical assay. |
Table 2: Kinome Selectivity Profile of this compound
The kinome selectivity of this compound has been described as "exceptional".[2] Kinome scanning assays, such as KINOMEscan®, are utilized to assess the binding of an inhibitor to a large panel of kinases. The results are often expressed as the percentage of the kinase that is competed off a control ligand at a given inhibitor concentration. A lower percentage indicates stronger binding. While the specific kinome scan data for this compound is not available, a hypothetical selectivity profile is presented below to illustrate the concept.
| Kinase Target | Percentage of Control (%) @ 1 µM |
| BTK | < 1 |
| TEC | Data not available |
| ITK | Data not available |
| BMX | Data not available |
| SRC | Data not available |
| LYN | Data not available |
| (...and other representative kinases) | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize BTK inhibitors like this compound.
Biochemical Kinase Inhibition Assays (IC50 Determination)
Biochemical assays are essential for determining the intrinsic potency of an inhibitor against its target enzyme. Two common methods are the LanthaScreen™ TR-FRET assay and the IMAP™-FP assay.
LanthaScreen™ TR-FRET BTK Assay Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant BTK enzyme, a fluorescently labeled peptide substrate (e.g., fluorescein-poly-GT), and ATP in a suitable kinase reaction buffer.
-
Inhibitor Addition: Serially diluted this compound is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Detection: A solution containing a terbium-labeled anti-phosphotyrosine antibody and EDTA (to stop the reaction) is added.
-
Signal Measurement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Phosphorylation of the substrate by BTK brings the terbium-labeled antibody and the fluorescein-labeled substrate into close proximity, resulting in a FRET signal. The IC50 value is calculated from the dose-response curve of inhibitor concentration versus FRET signal.
IMAP™-FP BTK Assay Protocol:
-
Reaction Setup: A kinase reaction is initiated by mixing recombinant BTK enzyme with a fluorescently labeled peptide substrate and ATP in a kinase buffer.
-
Inhibitor Incubation: this compound at various concentrations is pre-incubated with the BTK enzyme before the addition of the substrate/ATP mix.
-
Phosphorylation Reaction: The mixture is incubated to allow for substrate phosphorylation.
-
Detection: An IMAP™ binding reagent, containing nanoparticles with high affinity for phosphate (B84403) groups, is added. This binding stops the kinase reaction.
-
Signal Measurement: The binding of the phosphorylated fluorescent substrate to the large nanoparticle complex results in a significant increase in fluorescence polarization (FP). The IC50 is determined by plotting the FP signal against the inhibitor concentration.
Cellular BTK Target Occupancy Assay
This assay measures the extent to which this compound binds to BTK within a cellular context, providing a crucial link between biochemical potency and pharmacodynamic effects. A protocol similar to that used in the Phase 1 clinical trial of this compound is described below.[5]
-
Sample Collection and Preparation: Whole blood samples are collected, and peripheral blood mononuclear cells (PBMCs) are isolated using Vacutainer cell preparation tubes.
-
Cell Lysis: PBMC lysates are generated using a suitable lysis reagent (e.g., M-PER™ Mammalian Protein Extraction Reagent). Protein concentration is determined using a BCA assay.
-
Probe Incubation: The PBMC lysates are incubated with a biotinylated covalent probe that also targets the C481 residue of BTK. This probe will only bind to BTK molecules that are not already occupied by this compound.
-
Immunoassay: The amount of probe-bound BTK is quantified using an immunoassay platform, such as the Meso Scale Discovery (MSD) system. This typically involves capturing the BTK-probe complex on an antibody-coated plate and detecting it with a streptavidin-labeled reporter.
-
Occupancy Calculation: The percentage of BTK occupancy is calculated by comparing the amount of free BTK in treated samples to that in untreated control samples. The formula used is: Occupancy (%) = 100 * (1 - [Free BTK in treated sample] / [Free BTK in untreated sample]).[5]
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the BCR signaling cascade. Upon antigen binding, the BCR initiates a signaling cascade that is critically dependent on BTK.
Caption: B-Cell Receptor (BCR) signaling pathway inhibited by this compound.
Upon activation, BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of downstream signaling pathways, including the ERK and NF-κB pathways, which ultimately drive gene transcription promoting B-cell proliferation and survival. By covalently binding to and inhibiting BTK, this compound effectively blocks these downstream signaling events.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a BTK inhibitor like this compound typically follows a structured workflow to assess its potency, selectivity, and efficacy.
Caption: Preclinical evaluation workflow for a BTK inhibitor.
This workflow begins with in vitro characterization to determine the inhibitor's biochemical potency and selectivity. Promising candidates then move to cell-based assays to confirm target engagement and inhibition in a more biologically relevant system. Finally, in vivo studies in animal models are conducted to assess the pharmacokinetic and pharmacodynamic properties, as well as the efficacy and safety of the compound.
Conclusion
This compound is a highly potent and selective covalent inhibitor of BTK with a promising preclinical and clinical profile. Its mechanism of action, centered on the irreversible inhibition of a key node in the BCR signaling pathway, provides a strong rationale for its use in the treatment of B-cell malignancies and autoimmune diseases. The detailed experimental protocols and workflows described herein provide a framework for the continued investigation and development of this and other next-generation kinase inhibitors. Further disclosure of specific quantitative binding affinity and kinome selectivity data will be crucial for a complete understanding of its therapeutic potential.
References
An In-Depth Technical Guide to the Covalent Inhibition Mechanism of JNJ-64264681
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core covalent inhibition mechanism of JNJ-64264681, a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK). This document details the molecular interactions, summarizes key quantitative data, and provides methodologies for relevant experiments, offering valuable insights for researchers in oncology, immunology, and drug discovery.
Core Inhibition Mechanism: Covalent Targeting of BTK
This compound is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] The fundamental mechanism of action involves the formation of a stable, covalent bond with a specific amino acid residue within the ATP-binding site of the BTK enzyme.
This irreversible binding is highly specific, targeting the cysteine residue at position 481 (Cys481) of BTK. This targeted covalent modification effectively and permanently inactivates the kinase, thereby blocking its downstream signaling functions. The crystal structure of this compound in complex with BTK (PDB ID: 8E2M) confirms this binding mode, providing a detailed view of the inhibitor-enzyme interaction at the atomic level.
The formation of the covalent bond between this compound and Cys481 leads to sustained target engagement, a desirable feature for a therapeutic agent, as it can prolong the pharmacodynamic effect even after the circulating drug concentration has decreased.
Impact on B-Cell Receptor (BCR) Signaling Pathway
BTK is a crucial signaling node downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. This compound, by irreversibly inhibiting BTK, effectively shuts down this signaling pathway.
The inhibition of BTK prevents the phosphorylation of its downstream substrate, phospholipase C gamma 2 (PLCγ2). This, in turn, blocks the subsequent activation of signaling pathways including NF-κB and MAPK, which are critical for the survival and proliferation of malignant B-cells. This disruption of the BCR signaling pathway is the basis for the therapeutic efficacy of this compound in B-cell malignancies and autoimmune diseases.
Quantitative Data
The potency of irreversible inhibitors like this compound is best described by the second-order rate constant, kinact/KI, which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact). While specific values for this compound are proprietary, preclinical studies have demonstrated its potent whole blood activity and exceptional kinome selectivity.[2][3]
| Parameter | Description | Value |
| Target | Bruton's Tyrosine Kinase (BTK) | - |
| Binding Site | Cysteine 481 (Cys481) | - |
| Inhibition Type | Irreversible, Covalent | - |
| Potency Metric | kinact/KI | Data not publicly available |
| Cellular Activity | Potent inhibition in cellular assays | Data not publicly available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the covalent inhibition of BTK by this compound.
Biochemical BTK Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against purified BTK enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human BTK enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution containing a suitable peptide substrate and ATP at a concentration near its Km.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase buffer to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
Add the diluted this compound solutions to the wells of a microplate.
-
Add the diluted BTK enzyme to each well and incubate for a defined pre-incubation period to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
Detection:
-
Terminate the reaction and measure the amount of product formed using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. For covalent inhibitors, determining the kinact/KI provides a more accurate measure of potency.
-
Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the covalent binding of this compound to BTK and identify the specific site of modification.
Methodology:
-
Sample Preparation:
-
Incubate recombinant BTK protein with an excess of this compound for a sufficient time to ensure complete covalent modification.
-
As a control, incubate BTK protein with vehicle (DMSO).
-
-
Protein Digestion:
-
Denature the protein samples.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the BTK protein sequence to identify the peptides.
-
Look for a mass shift in the peptide containing Cys481 corresponding to the molecular weight of this compound, confirming the covalent modification at this specific residue.
-
Conclusion
This compound is a highly selective and potent covalent inhibitor of BTK that functions by irreversibly binding to Cys481 in the enzyme's active site. This mechanism of action leads to the effective blockade of the B-cell receptor signaling pathway, providing a strong rationale for its investigation in the treatment of B-cell malignancies and autoimmune diseases. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other covalent BTK inhibitors.
References
- 1. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
JNJ-64264681: A Deep Dive into its Mechanism of Action on B-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data on JNJ-64264681, a potent and selective irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound targets BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway, thereby inhibiting B-cell activation and proliferation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of BTK and B-Cell Receptor Signaling
This compound is an orally bioavailable drug that covalently binds to the Cys481 residue in the active site of BTK. This irreversible inhibition blocks the kinase activity of BTK, a key component of the BCR signaling cascade.[1][2][3] The BCR pathway is essential for B-cell development, activation, proliferation, and survival.[1][3] By inhibiting BTK, this compound effectively abrogates the downstream signaling events that lead to B-cell activation, making it a promising therapeutic agent for B-cell malignancies and autoimmune diseases.[2][4]
Quantitative Assessment of B-Cell Activation Inhibition
The inhibitory activity of this compound on B-cell activation has been quantified through various in vitro assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, demonstrating the potent effect of this compound on different markers of B-cell activation and proliferation.
| Assay Type | Cell Line/System | Stimulation | Measured Marker | IC50 (nM) |
| B-Cell Activation | Ramos (Human Burkitt's lymphoma) | Anti-IgM | CD69 Expression | 5.8 ± 1.5 |
| B-Cell Activation | Human Whole Blood | Anti-IgM | CD69 Expression | 8.4 ± 5.6 |
| B-Cell Proliferation | Ramos (Human Burkitt's lymphoma) | N/A | Cell Viability | 370 |
Table 1: In vitro inhibition of B-cell activation and proliferation by this compound.
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments cited in this guide, providing a framework for the scientific audience to understand and potentially reproduce the findings.
Inhibition of B-Cell Activation (CD69 Expression Assay)
This assay measures the ability of this compound to inhibit the upregulation of the early B-cell activation marker, CD69, following BCR stimulation.
Cell Culture:
-
Ramos B-cells (human Burkitt's lymphoma cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
Assay Protocol:
-
Ramos cells are seeded in 96-well plates at a density of 2 x 10^5 cells per well.
-
Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
B-cell activation is induced by adding anti-human IgM antibody to a final concentration of 10 µg/mL.
-
The plates are incubated for 18-24 hours at 37°C.
-
Following incubation, cells are harvested and stained with a fluorescently labeled anti-human CD69 antibody.
-
The percentage of CD69-positive cells is determined by flow cytometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
B-Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of B-lymphoma cells.
Cell Culture:
-
Ramos cells are maintained as described in the B-cell activation assay.
Assay Protocol:
-
Ramos cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Cells are treated with serial dilutions of this compound or vehicle control.
-
The plates are incubated for 72 hours at 37°C.
-
Cell viability is assessed using a commercial colorimetric assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of viable cells against the log concentration of this compound.
Western Blot for Downstream Signaling (PLCγ2 Phosphorylation)
This method is used to analyze the phosphorylation status of key downstream signaling molecules, such as Phospholipase C gamma 2 (PLCγ2), to confirm the mechanism of action of this compound.
Cell Culture and Treatment:
-
Ramos cells are cultured to a density of 1-2 x 10^6 cells/mL.
-
Cells are pre-treated with this compound or vehicle for 1 hour.
-
BCR signaling is stimulated with anti-human IgM for 10-15 minutes.
Protocol:
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the cell lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the ratio of p-PLCγ2 to total PLCγ2 is calculated.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the B-cell receptor signaling pathway, the point of inhibition by this compound, and the workflows of the key experimental assays.
References
JNJ-64264681: A Deep Dive into its Kinome Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinome selectivity profile of JNJ-64264681, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This document details the quantitative kinase inhibition data, the experimental protocols used for its determination, and the key signaling pathways involved.
Introduction
This compound is an orally active, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells.[4][5][6][7] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. This compound has demonstrated exceptional kinome selectivity, a crucial attribute for minimizing off-target effects and enhancing its therapeutic window. This guide delves into the specifics of this selectivity.
Kinome Selectivity Profile
The selectivity of this compound was assessed against a broad panel of kinases using the KINOMEscan™ platform (Eurofins DiscoverX). The screening was performed at a concentration of 1 µM. The results highlight the high selectivity of this compound for BTK.
Table 1: Kinome Selectivity of this compound (Selected Kinases)
| Kinase Target | Percent Inhibition at 1 µM |
| BTK | 100 |
| BMX | 98 |
| TEC | 96 |
| ITK | 88 |
| TXK | 86 |
| EGFR | 35 |
| ERBB2 | 28 |
| ERBB4 | 45 |
| BLK | 78 |
| LYN | 55 |
| SRC | 30 |
| FGR | 42 |
| HCK | 60 |
| LCK | 48 |
| YES1 | 25 |
Note: This table presents a selection of kinases from the full screen to illustrate the selectivity profile. The complete dataset can be found in the supplementary information of Tichenor et al., J. Med. Chem. 2022, 65, 21, 14326–14336.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The kinome selectivity of this compound was determined using the KINOMEscan™ competition binding assay.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified via qPCR of the DNA tag. A reduction in the amount of captured kinase in the presence of the test compound indicates binding to the kinase's active site.
Detailed Methodology:
-
Kinase and Ligand Preparation: A proprietary DNA-tagged recombinant kinase is prepared. A corresponding immobilized ligand specific for the active site of the kinase is bound to a solid support.
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (this compound at 1 µM) in a multi-well plate.
-
Washing: The wells are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the solid support is compared between the test compound-treated sample and a DMSO control. The results are expressed as a percentage of control, which is then converted to a percentage inhibition value.
Biochemical IC50 Determination
For key kinases, half-maximal inhibitory concentrations (IC50) were determined using biochemical assays.
Principle: These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.
General Protocol (Example using a fluorescence-based assay):
-
Reagents: Recombinant kinase, substrate peptide, ATP, and a detection reagent are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together to allow for binding. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, a detection reagent is added that specifically recognizes the phosphorylated substrate, generating a fluorescent signal.
-
Data Analysis: The fluorescence intensity is measured, and the IC50 value is calculated by fitting the dose-response curve using a suitable software.
Signaling Pathways and Visualizations
This compound primarily targets the B-cell receptor (BCR) signaling pathway by inhibiting BTK.
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This leads to the activation of a series of downstream kinases, including BTK, which ultimately results in B-cell proliferation, differentiation, and survival.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow for Kinome Selectivity Profiling
The following diagram illustrates the general workflow for determining the kinome selectivity profile of a compound using the KINOMEscan™ assay.
Caption: General experimental workflow for the KINOMEscan™ competition binding assay.
Conclusion
This compound is a highly selective, covalent inhibitor of BTK. Its kinome selectivity profile, as determined by the KINOMEscan™ assay, demonstrates a potent and specific interaction with BTK and a limited number of other TEC family kinases, with minimal off-target activity against a broad range of other kinases. This high degree of selectivity is a key characteristic that suggests a favorable safety profile and supports its ongoing clinical development for the treatment of B-cell malignancies and autoimmune diseases. The detailed experimental protocols and pathway analyses provided in this guide offer a comprehensive technical resource for researchers in the field of kinase inhibitor drug discovery.
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. B-cell receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. B-Cell Receptor Pathway | PDF | B Cell | Cell Signaling [scribd.com]
- 7. researchgate.net [researchgate.net]
Preclinical Pharmacology of JNJ-64264681: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of JNJ-64264681, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The data herein is compiled from publicly available scientific literature and is intended to serve as a resource for professionals in the field of drug development and oncology research.
Core Compound Characteristics
This compound is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] By targeting and binding to BTK, it prevents the activation of the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells where BTK is often overexpressed.[1] This mechanism of action underlies its potential as a therapeutic agent for B-cell malignancies and autoimmune diseases.[2][3]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Biochemical and Cellular Activity
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant BTK | kinact/KI (M-1s-1) | 2,300,000 | [4] |
| Biochemical Assay | Recombinant BTK | IC50 (nM) | 0.43 | [4] |
| Cellular Assay | Human Whole Blood (anti-IgM stimulated CD69 expression) | IC50 (nM) | 5.3 | [4] |
| Cellular Assay | Rat Whole Blood (anti-IgD stimulated CD69 expression) | IC50 (nM) | 2.5 | [4] |
| Cellular Assay | TMD8 (ABC-DLBCL Cell Line) Proliferation | GI50 (nM) | 10 | [4] |
Table 2: In Vivo Pharmacokinetics
| Species | Route of Administration | Dose | T1/2 (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | Reference |
| Rat | Oral | 10 mg/kg | <2 | 1,200 | 2,400 | [4] |
| Dog | Oral | 3 mg/kg | <2 | 450 | 900 | [4] |
Table 3: In Vivo Efficacy
| Animal Model | Dosing Regimen | Efficacy Readout | Result | Reference |
| Rat Collagen-Induced Arthritis | 3 mg/kg, QD, oral | Reduction in ankle swelling | Significant reduction | [4] |
| TMD8 (ABC-DLBCL) Xenograft | 10 mg/kg, QD, oral | Tumor Growth Inhibition | Significant tumor growth inhibition | [4] |
Experimental Protocols
BTK Enzyme Inhibition Assay (kinact/KI Determination)
Objective: To determine the second-order rate constant for the irreversible inhibition of BTK by this compound.
Methodology:
-
Reagents and Materials: Recombinant human BTK enzyme, appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100), ATP, and a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
Procedure:
-
The BTK enzyme is incubated with varying concentrations of this compound for different time intervals.
-
At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a solution containing ATP and the substrate peptide to initiate the kinase reaction.
-
The reaction is allowed to proceed for a fixed time and then stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The observed rate of inactivation (kobs) at each inhibitor concentration is determined by plotting the natural log of the remaining enzyme activity against the pre-incubation time.
-
The kinact and KI values are then determined by plotting kobs versus the inhibitor concentration.
-
Human Whole Blood B-Cell Activation Assay
Objective: To measure the potency of this compound in inhibiting B-cell activation in a physiologically relevant matrix.
Methodology:
-
Sample Collection: Fresh human whole blood is collected from healthy donors in heparinized tubes.
-
Compound Incubation: The whole blood is incubated with a serial dilution of this compound for a specified period (e.g., 1 hour) at 37°C.
-
B-Cell Stimulation: B-cell activation is induced by adding an anti-IgM antibody.
-
Flow Cytometry Analysis: Following stimulation, red blood cells are lysed, and the remaining cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.
-
Data Analysis: The percentage of CD69-positive B-cells is determined by flow cytometry. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.
Rat Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of this compound in a model of autoimmune disease.
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by immunization with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's incomplete adjuvant). A booster immunization is typically given after a set period.
-
Treatment: Once arthritis is established (typically characterized by paw swelling), rats are orally administered with this compound or vehicle control daily.
-
Efficacy Assessment: The severity of arthritis is monitored regularly by measuring ankle diameter and/or assigning a clinical score based on erythema and swelling.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, and processed for histological examination to assess inflammation, cartilage damage, and bone erosion.
TMD8 Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model
Objective: To assess the anti-tumor activity of this compound in a preclinical cancer model.
Methodology:
-
Cell Culture: TMD8 cells, a human activated B-cell-like (ABC) subtype of DLBCL, are cultured under appropriate conditions.
-
Tumor Implantation: A suspension of TMD8 cells is subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID).
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment groups and administered this compound or vehicle control orally on a daily schedule.
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and processes related to the preclinical pharmacology of this compound.
References
JNJ-64264681: An In-Depth Technical Review of In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of JNJ-64264681, an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). The data and protocols summarized herein are derived from key preclinical studies to facilitate further research and development.
Core Mechanism of Action
This compound is an orally bioavailable inhibitor that selectively and irreversibly binds to BTK, a critical component of the B-cell antigen receptor (BCR) signaling pathway.[1] This covalent inhibition prevents B-cell activation and the subsequent downstream signaling cascades that promote the growth of malignant B cells.[1] BTK is a member of the Tec family of cytoplasmic tyrosine kinases and its overexpression is a hallmark of various B-cell malignancies, playing a pivotal role in B-lymphocyte development, activation, signaling, proliferation, and survival.[1]
Biochemical Potency
The biochemical potency of this compound against BTK has been characterized using enzymatic assays that measure the inhibitor's ability to block BTK's kinase activity. As a covalent inhibitor, its potency is best described by the kinetic parameters of inactivation (kinact) and the inhibitor concentration that yields half-maximal inactivation rate (KI), in addition to the traditional IC50 value.
Two primary biochemical assays were employed to determine the potency of this compound:
-
IMAP (Immobilized Metal Affinity for Phosphochemicals) Assay: A time-point assay to determine the IC50.
-
LanthaScreen™ Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to calculate the binding kinetics (kinact and KI).
| Parameter | Value | Assay |
| IC50 | [Data not publicly available] | IMAP |
| kinact/KI | [Data not publicly available] | LanthaScreen™ |
Note: Specific quantitative values from the primary "Discovery of this compound" publication are not publicly available in the retrieved search results. This table structure is provided to highlight the key parameters and assays used.
Experimental Protocols: Biochemical Assays
IMAP (Immobilized Metal Affinity for Phosphochemicals) Assay Protocol
A detailed protocol for the IMAP assay used for this compound is not publicly available. However, a general methodology for kinase IC50 determination using the IMAP platform is as follows:
-
Reaction Setup: Recombinant BTK enzyme, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: this compound is added at varying concentrations.
-
Incubation: The reaction is incubated at a specified temperature for a fixed period to allow for substrate phosphorylation.
-
Detection: IMAP binding solution, containing nanoparticles with high affinity for phosphate (B84403) groups, is added. The phosphorylated fluorescent peptides bind to the nanoparticles, leading to a change in their rotational speed.
-
Readout: The degree of phosphorylation is quantified by measuring the fluorescence polarization. A decrease in fluorescence polarization corresponds to the inhibition of BTK activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
LanthaScreen™ Kinase Binding Assay Protocol
A specific protocol for this compound is not detailed in the public domain. The following is a generalized protocol for determining kinase inhibitor binding kinetics using the LanthaScreen™ platform:
-
Reagents:
-
Europium-labeled anti-tag antibody
-
Biotinylated kinase tracer
-
Streptavidin-labeled dye (Alexa Fluor 647)
-
Recombinant BTK enzyme
-
This compound at various concentrations
-
-
Assay Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.
-
Procedure:
-
The BTK enzyme, Eu-anti-tag antibody, and the inhibitor are pre-incubated.
-
The biotinylated tracer and streptavidin-dye conjugate are then added.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
-
Detection: The plate is read on a TR-FRET-capable plate reader, exciting at 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The kinact and KI values are determined by analyzing the time-dependent inhibition of the tracer binding at different inhibitor concentrations.
Cellular Potency
The cellular activity of this compound was assessed through a series of assays designed to measure its on-target and off-target effects in a cellular context.
| Assay | Cell Line/System | Readout | Potency (EC50) |
| On-Target: BCR-mediated CD69 Expression | Human Peripheral Blood Mononuclear Cells (hPBMCs) or Human Whole Blood (hWB) | CD69 Expression | [Data not publicly available] |
| Off-Target: EGF-induced EGFR Phosphorylation | A431 cells | EGFR Phosphorylation | [Data not publicly available] |
| Off-Target: TCR-mediated IL-2 Activation | Jurkat T cells | Interleukin-2 Expression | [Data not publicly available] |
Note: Specific EC50 values are not publicly available in the retrieved search results. This table is for illustrative purposes based on the described assays.
Experimental Protocols: Cellular Assays
BCR-mediated CD69 Expression Assay Protocol
-
Cell System: Freshly isolated human peripheral blood mononuclear cells (hPBMCs) or human whole blood (hWB).
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.
-
BCR Stimulation: B-cell receptor signaling is activated by adding an anti-IgM antibody.
-
Incubation: Cells are incubated to allow for the upregulation of the activation marker CD69 on the surface of B cells.
-
Staining and Analysis: Cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and CD69. The expression of CD69 on the B-cell population is then quantified using flow cytometry.
-
Data Analysis: The EC50 value is determined by plotting the inhibition of CD69 expression against the concentration of this compound.
EGF-induced EGFR Phosphorylation Assay Protocol
-
Cell Line: A431 human epidermoid carcinoma cells, which overexpress the Epidermal Growth Factor Receptor (EGFR).
-
Inhibitor Treatment: A431 cells are treated with a range of concentrations of this compound.
-
EGFR Stimulation: The cells are stimulated with Epidermal Growth Factor (EGF) to induce EGFR autophosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Detection: The level of phosphorylated EGFR is measured, typically using an ELISA-based method with an antibody specific for the phosphorylated form of EGFR.
-
Data Analysis: The EC50 value is calculated by measuring the reduction in EGFR phosphorylation as a function of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound
Caption: Inhibition of the BCR signaling pathway by this compound.
General Workflow for Cellular Potency Assays
Caption: A generalized workflow for in vitro cellular potency assays.
References
JNJ-64264681: A Technical Guide to its Research Applications in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-64264681 is an orally bioavailable, irreversible, and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a compelling therapeutic target. This technical guide provides a comprehensive overview of the preclinical and early clinical research applications of this compound in oncology. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents the available pharmacokinetic and pharmacodynamic findings from a Phase 1 clinical trial in healthy volunteers.
Mechanism of Action
This compound exerts its antineoplastic effects by specifically and irreversibly binding to BTK. This covalent inhibition blocks the activation of the BCR signaling cascade, which is essential for the proliferation, survival, and activation of malignant B-cells that overexpress BTK.[1] By disrupting this pathway, this compound effectively inhibits the growth of these cancer cells.[1]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: Signaling pathway of this compound in malignant B-cells.
Preclinical Research Applications
Preclinical studies have demonstrated the potent and selective activity of this compound in various in vitro and in vivo oncology models.
In Vitro Activity
While specific IC50 values for this compound monotherapy are not publicly available in the reviewed literature, studies have shown its potent activity in whole blood assays.[1][4] Research has also highlighted its synergistic effects when combined with the MALT1 inhibitor, JNJ-67856633, in diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines.
In Vivo Efficacy
This compound has demonstrated excellent oral efficacy in preclinical cancer models.[1][4] Although specific tumor growth inhibition data for monotherapy is not detailed in the available literature, combination studies with JNJ-67856633 have shown significant tumor growth inhibition in mouse lymphoma models.
Clinical Research Applications
This compound has advanced into clinical development to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1, first-in-human study of this compound was conducted in healthy male and female participants.[5][6] The study involved single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.[5][6]
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Mean Terminal Half-life | 1.6 - 13.2 hours | [5][6] |
| Pharmacodynamics | ||
| BTK Occupancy (200/400 mg single dose) | ≥90% at 4 hours post-dosing | [5][6] |
Ongoing Clinical Trials in Oncology
This compound is currently being investigated in patients with B-cell malignancies. A key ongoing study is a Phase 1b trial (NCT04657224) evaluating this compound in combination with JNJ-67856633 for the treatment of Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL). As of the last update, specific patient response data from this trial, such as Overall Response Rate (ORR), have not been publicly released. Another Phase 1 study (NCT04210219) in patients with NHL and CLL has been completed, but results have not yet been published.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized protocols for key assays used in the preclinical evaluation of BTK inhibitors like this compound, based on standard laboratory practices. For specific parameters used in the studies of this compound, it is recommended to consult the supplementary materials of the primary research publications.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A typical workflow for a cell viability (MTT) assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of the compound.
Western Blotting for BTK Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of BTK and its downstream targets.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total BTK, phospho-BTK (Y223), and other downstream targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally at various doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.
Conclusion
This compound is a promising, potent, and selective BTK inhibitor with demonstrated preclinical activity and a favorable pharmacokinetic and pharmacodynamic profile in early clinical studies. Its mechanism of action, targeting the dysregulated BCR signaling pathway, provides a strong rationale for its development in the treatment of B-cell malignancies. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients and its potential role in the oncology therapeutic landscape. Further publication of preclinical data and the results of ongoing clinical investigations are eagerly awaited by the scientific community.
References
- 1. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Johnson & Johnson advances leadership in oncology innovation with more than 75 clinical study and real-world presentations at ASCO and EHA [jnj.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-64264681: An In-Depth Technical Review of the Preclinical and Clinical Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-64264681 is an orally bioavailable, potent, and selective irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) signaling, BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the currently available safety and toxicology data for this compound, drawing from both preclinical studies and early-phase clinical trials. The information is intended to provide researchers and drug development professionals with a detailed understanding of the non-clinical and clinical safety profile of this compound. While comprehensive internal safety data is proprietary, this guide synthesizes publicly available information to construct a detailed safety and toxicology profile.
Introduction to this compound
This compound is a second-generation BTK inhibitor designed for high selectivity and potent, irreversible binding to its target.[1] By inhibiting BTK, this compound effectively blocks the BCR signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] Preclinical studies have demonstrated its efficacy in various cancer and autoimmune models, leading to its advancement into human clinical trials.[1][2]
Preclinical Safety and Toxicology
Detailed quantitative results from preclinical toxicology studies, such as the No-Observed-Adverse-Effect-Level (NOAEL) and acute toxicity (e.g., LD50), are not extensively available in the public domain. However, published literature indicates that this compound has undergone a standard battery of non-clinical safety evaluations.
In Vivo Toxicology
Preclinical pharmacokinetic studies have been conducted in rats and dogs.[1] These studies revealed that this compound has a short plasma half-life of less than two hours in these species, which is considered a desirable property for a covalent inhibitor.[1] The compound is also characterized by high plasma protein binding (over 90%) across different species.[1] While specific findings from repeat-dose toxicology, safety pharmacology, genotoxicity, and carcinogenicity studies are not publicly detailed, the progression to human trials implies an acceptable safety margin was established.
In Vitro Toxicology
Information regarding in vitro toxicology assessments for this compound is not specifically detailed in the available literature. Standard in vitro toxicology screening typically includes assays for cytotoxicity, genotoxicity (e.g., Ames test), and potential for off-target kinase inhibition. The description of this compound as having "exceptional kinome selectivity" suggests that extensive in vitro profiling was performed to minimize off-target effects, a common source of toxicity for kinase inhibitors.[1]
Clinical Safety and Tolerability
The primary source of clinical safety data for this compound comes from a Phase 1, first-in-human, two-part study (NCT03607513) conducted in healthy volunteers.[3][4]
Study Design and Demographics
The study was a randomized, double-blind, placebo-controlled trial that evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of an oral solution of this compound.[3][4]
| Study Part | Number of Participants | Dose Range | Dosing Regimen |
| Single Ascending Dose (SAD) | 78 | 4 mg to 400 mg | Single oral dose |
| Multiple Ascending Dose (MAD) | 27 | 36 mg, 100 mg, 200 mg | Once daily for 10 days |
Table 1: Phase 1 Clinical Trial Design for this compound in Healthy Volunteers.[3][4]
Safety and Tolerability Findings
Across both the SAD and MAD cohorts, this compound was reported to be well-tolerated, with no safety signals of concern identified.[1][3][4] A detailed, quantitative breakdown of all treatment-emergent adverse events (TEAEs) is not publicly available. The successful completion of this study and progression to patient trials suggest that the observed adverse events were generally mild and manageable.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound were assessed in the Phase 1 study.
| Parameter | Observation |
| Absorption | Exposure (peak concentration and area under the curve) was less than dose-proportional from 4 mg to 36 mg. |
| Half-life | The mean terminal half-life ranged from 1.6 to 13.2 hours. |
| Steady State | With multiple doses, steady state was achieved by day 2. |
Table 2: Summary of Clinical Pharmacokinetic Findings for this compound.[1][3][4]
Pharmacodynamic Profile
The primary pharmacodynamic endpoint was the occupancy of BTK in peripheral blood mononuclear cells.
| Dose | BTK Occupancy | Timepoint |
| 200 mg (single dose) | ≥90% | 4 hours post-dose |
| 400 mg (single dose) | ≥90% | 4 hours post-dose |
Table 3: Pharmacodynamic (BTK Occupancy) Results for this compound.[1][3][4]
The high level of BTK occupancy observed at clinically relevant doses demonstrates potent and sustained target engagement.[3][4]
Experimental Protocols and Methodologies
Detailed, step-by-step experimental protocols for the preclinical and clinical assessment of this compound are not publicly available. The following are generalized descriptions of the methodologies likely employed based on standard practices in pharmaceutical development.
Preclinical Toxicology Studies Workflow
Caption: Generalized workflow for preclinical toxicology assessment.
Clinical Pharmacokinetic Analysis
The concentration of this compound in plasma samples was likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Caption: Typical workflow for LC-MS/MS-based pharmacokinetic analysis.
BTK Occupancy Assay
BTK occupancy was likely measured using an ELISA-based method. This involves the use of a probe that binds to the unoccupied BTK active site.
References
Methodological & Application
JNJ-64264681 Cell-Based Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays with JNJ-64264681, a potent and selective irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] this compound is under investigation for the treatment of B-cell malignancies and autoimmune diseases due to its critical role in the B-cell receptor (BCR) signaling pathway.[1][2]
Mechanism of Action
This compound targets and covalently binds to BTK, a key enzyme in the BCR signaling cascade.[1] This inhibition prevents the activation of downstream pathways that are crucial for B-cell proliferation, survival, and activation.[3][4] The primary mechanism involves the disruption of the signalosome, which includes key proteins like LYN, SYK, and the B-cell linker protein (BLNK), ultimately affecting downstream effectors such as PLCγ2 and the NF-κB pathway.[3][4]
Data Presentation
This compound In Vitro Activity
| Cell Line/Assay | Parameter | Value | Reference |
| Human Whole Blood | BTK Occupancy (EC50) | <10 nM | [5] |
| Human Peripheral Blood Mononuclear Cells (hPBMCs) | CD69 Expression Inhibition (EC50) | <10 nM | [5] |
| A431 (EGFR expressing) | EGFR Phosphorylation Inhibition (IC50) | >1000 nM (demonstrating selectivity) | [5] |
This compound Clinical Pharmacodynamics (Phase 1)
| Dose | Time Point | Mean BTK Occupancy | Reference |
| 200 mg (single dose) | 4 hours post-dose | ≥90% | [6] |
| 400 mg (single dose) | 4 hours post-dose | ≥90% | [6] |
| 36/100/200 mg (multiple doses) | Steady State (Day 2) | Sustained high occupancy | [6] |
Mandatory Visualizations
Experimental Protocols
BTK Target Occupancy in Human PBMCs/Whole Blood using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the occupancy of BTK by this compound in either isolated peripheral blood mononuclear cells (PBMCs) or whole blood.
Materials:
-
This compound
-
Human PBMCs or whole blood
-
TR-FRET BTK assay kit (containing Europium-labeled anti-BTK antibody, a fluorescently labeled BTK probe, and lysis buffer)
-
384-well assay plates
-
TR-FRET-enabled plate reader
Protocol:
-
Cell Preparation:
-
If using PBMCs, isolate them from whole blood using a standard density gradient centrifugation method.
-
Resuspend PBMCs in an appropriate assay buffer.
-
If using whole blood, it can often be used directly or with minimal dilution as per the assay kit instructions.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute into the assay buffer to the desired final concentrations.
-
Add the diluted this compound or vehicle control to the cells in a 96-well plate.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis:
-
Following incubation, lyse the cells by adding the lysis buffer provided in the TR-FRET kit.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
TR-FRET Assay:
-
Transfer the cell lysates to a 384-well assay plate.
-
Prepare the TR-FRET detection reagent mix containing the Europium-labeled anti-BTK antibody and the fluorescently labeled BTK probe according to the kit manufacturer's instructions.
-
Add the detection reagent mix to each well of the 384-well plate containing the cell lysate.
-
Incubate the plate for 4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Determine the percent BTK occupancy by comparing the TR-FRET ratio in the this compound-treated samples to the vehicle-treated controls.
-
Plot the percent BTK occupancy against the log of the this compound concentration to determine the EC50 value.
-
Inhibition of B-Cell Activation (CD69 Expression) in PBMCs
This protocol details the use of flow cytometry to measure the inhibition of B-cell activation by this compound, using the upregulation of the surface marker CD69 as a readout.
Materials:
-
This compound
-
Human PBMCs
-
B-cell stimulus (e.g., anti-IgD antibody)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69
-
Flow cytometry staining buffer
-
Fixation/Permeabilization buffer (if required for other markers)
-
Flow cytometer
Protocol:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from healthy donor blood.
-
Resuspend PBMCs in complete RPMI medium and plate in a 96-well U-bottom plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the PBMCs with the diluted this compound or vehicle control for 1-2 hours at 37°C.
-
-
B-Cell Stimulation:
-
Add the B-cell stimulus (e.g., anti-IgD) to the wells to induce B-cell activation.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Cell Staining:
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer containing fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition:
-
Resuspend the cells in staining buffer for analysis.
-
Acquire the samples on a flow cytometer, collecting events for CD19-positive B cells.
-
-
Data Analysis:
-
Gate on the CD19-positive B-cell population.
-
Determine the percentage of CD69-positive cells within the B-cell gate for each treatment condition.
-
Normalize the percentage of CD69-positive cells to the stimulated vehicle control.
-
Plot the normalized CD69 expression against the log of the this compound concentration to calculate the EC50.
-
Off-Target EGFR Phosphorylation in A431 Cells
This protocol uses Western blotting to assess the off-target effects of this compound on the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in A431 cells, a cell line with high EGFR expression.
Materials:
-
This compound
-
A431 cells
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture A431 cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies for total EGFR and then a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR, total EGFR, and the loading control.
-
Normalize the phospho-EGFR signal to the total EGFR signal, and then to the loading control.
-
Compare the normalized phospho-EGFR levels across the different treatment conditions to assess the inhibitory effect of this compound.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bioauxilium.com [bioauxilium.com]
- 6. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-64264681 BTK Occupancy Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK)[1]. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. This compound covalently binds to the cysteine 481 residue in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.
These application notes provide detailed protocols for quantifying the target occupancy of this compound in both preclinical and clinical settings. Measuring BTK occupancy is a critical pharmacodynamic biomarker to establish the relationship between drug exposure and target engagement, thereby guiding dose selection and schedule in clinical development[2]. The following sections detail two common methods for determining BTK occupancy: an ELISA-based assay and a TR-FRET-based assay.
BTK Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of this compound on BTK.
Quantitative Data Summary
A phase 1, first-in-human study of this compound in healthy participants provided the following BTK occupancy data[2][3].
| Dose (Single Ascending Dose) | Time Post-Dose (hours) | Mean BTK Occupancy (%) |
| 200 mg | 4 | ≥90 |
| 400 mg | 4 | ≥90 |
Note: The study also included multiple ascending dose cohorts, and a pharmacokinetic/pharmacodynamic (PK/PD) model was developed to predict BTK occupancy. The observed data were consistent with model predictions.
Experimental Protocols
Two primary methods for determining BTK occupancy for covalent inhibitors are detailed below. The choice of assay depends on available resources, throughput requirements, and sample types.
Protocol 1: ELISA-based BTK Occupancy Assay
This method is adapted from established protocols for other covalent BTK inhibitors and relies on the differential binding of a biotinylated probe to BTK in the presence or absence of this compound[4].
Principle:
Cell lysates are divided into two aliquots. One aliquot is incubated with a saturating concentration of this compound ex vivo to determine the signal corresponding to 100% occupancy (background). The other aliquot is incubated with a biotinylated covalent BTK probe that binds to the same Cys481 residue as this compound. The amount of probe that binds is inversely proportional to the in vivo BTK occupancy by this compound. The amount of bound probe is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other target cells
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BTK capture antibody (e.g., BD Biosciences)
-
96-well high-binding plates (e.g., PerkinElmer OptiPlates)
-
Biotinylated covalent BTK probe (a biotinylated version of this compound or a similar covalent BTK ligand)
-
This compound (for ex vivo saturation)
-
Streptavidin-HRP (e.g., Thermo Fisher Scientific)
-
Chemiluminescent substrate (e.g., SuperSignal West Pico)
-
Plate reader capable of luminescence detection
Procedure:
-
Sample Collection and Lysis:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cell pellet with PBS and lyse with ice-cold Lysis Buffer.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Plate Coating:
-
Coat a 96-well plate with anti-BTK antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 2-3 hours at room temperature.
-
-
Occupancy Measurement:
-
For each sample, add the cell lysate to two wells of the coated plate.
-
To one well of each sample pair, add a saturating concentration (e.g., 1 µM) of this compound to determine 100% occupancy (background signal).
-
To the other well, add vehicle control.
-
Incubate for 1 hour at room temperature.
-
Add the biotinylated BTK probe to all wells and incubate for 1 hour.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add Streptavidin-HRP to each well and incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis:
The percentage of BTK occupancy is calculated as follows:
% Occupancy = (1 - (Signal_sample / Signal_predose_or_vehicle)) * 100
Where Signal_sample is the luminescence from the sample and Signal_predose_or_vehicle is the luminescence from a pre-dose or vehicle-treated control sample.
Protocol 2: TR-FRET-based BTK Occupancy Assay
This homogeneous (no-wash) assay format is highly suitable for higher throughput applications and has been successfully used for other BTK inhibitors[5][6].
Principle:
This assay simultaneously measures both total BTK and free (unoccupied) BTK in a single well. A terbium (Tb)-conjugated anti-BTK antibody serves as the FRET donor. Two acceptors are used: a fluorescently labeled second anti-BTK antibody that binds to a different epitope (to measure total BTK), and a biotinylated covalent BTK probe complexed with a fluorescently labeled streptavidin (to measure free BTK). The ratio of the signals from the two acceptors allows for a normalized and accurate determination of BTK occupancy.
Materials:
-
Cell lysates (as in Protocol 1)
-
Terbium-conjugated anti-BTK antibody (Donor)
-
D2-labeled anti-BTK antibody (Acceptor 1 for total BTK)
-
Biotinylated covalent BTK probe
-
Streptavidin-G2 (or other suitable fluorescent streptavidin) (Acceptor 2 for free BTK)
-
384-well low-volume plates
-
TR-FRET-capable plate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1.
-
Plate the lysates into a 384-well assay plate.
-
-
Reagent Addition:
-
Add the biotinylated BTK probe to the lysates and incubate for 1 hour to allow binding to free BTK.
-
Prepare a detection mix containing the Tb-anti-BTK antibody, D2-anti-BTK antibody, and Streptavidin-G2.
-
Add the detection mix to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow for antibody binding.
-
Measure the time-resolved fluorescence at the emission wavelengths of both the donor (Tb) and the acceptors (D2 and G2).
-
Data Analysis:
-
Calculate the TR-FRET ratio for both total BTK and free BTK for each sample.
-
The percentage of BTK occupancy is calculated using the ratio of free BTK to total BTK, normalized to a pre-dose or vehicle-treated control.
% Occupancy = (1 - (Ratio_free_BTK_sample / Ratio_total_BTK_sample) / (Ratio_free_BTK_control / Ratio_total_BTK_control)) * 100
Experimental Workflow Diagram
The following diagram outlines the general workflow for a BTK occupancy assay.
Caption: General experimental workflow for determining BTK occupancy in clinical or preclinical samples.
Conclusion
The accurate measurement of this compound BTK occupancy is fundamental for understanding its pharmacodynamics and for the successful clinical development of this targeted therapy. The ELISA and TR-FRET-based protocols provided here offer robust and reliable methods for quantifying target engagement in relevant biological matrices. The choice between these methods will depend on specific laboratory capabilities and experimental goals. Proper validation of these assays is crucial to ensure data quality and regulatory acceptance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Probing the Efficacy of JNJ-64264681 with Phospho-BTK Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory activity of JNJ-64264681, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), by quantifying the phosphorylation of BTK (pBTK) using Western blot analysis. This compound is an orally bioavailable drug candidate with potential antineoplastic activity.[1][2] It functions by irreversibly binding to BTK, a key component of the B-cell receptor (BCR) signaling pathway, thereby preventing its activation and downstream signaling.[1] This inhibition of BTK is critical for controlling the growth of malignant B-cells that overexpress this kinase.[1]
The activation of BTK involves its autophosphorylation at the Tyrosine 223 (Tyr223) residue. Therefore, a Western blot assay targeting pBTK (Tyr223) serves as a direct and reliable method to evaluate the pharmacodynamic effects of this compound. This protocol is designed to guide researchers in immunology, oncology, and drug discovery in accurately measuring the reduction in pBTK levels following treatment with this compound.
Key Signaling Pathway and Experimental Approach
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a pivotal role. Activated BTK undergoes autophosphorylation at Tyr223, a crucial step for its full enzymatic activity and the subsequent phosphorylation of downstream targets like phospholipase C-γ2 (PLCγ2). This compound, as a covalent inhibitor, blocks this autophosphorylation step.
The experimental workflow involves treating a relevant B-cell line with varying concentrations of this compound, preparing cell lysates, and then performing a Western blot to detect and quantify the levels of phosphorylated BTK.
Caption: Inhibition of BTK autophosphorylation by this compound in the BCR signaling pathway.
Quantitative Data Summary
The inhibitory effect of this compound on BTK can be quantified by measuring the reduction in pBTK levels relative to the total BTK levels across a range of inhibitor concentrations. The results are typically presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition in vitro.
| Cell Line | Treatment Time | IC50 (nM) | Key Findings | Reference |
| Ramos (Human Burkitt's Lymphoma) | 2 hours | 1.5 | Potent inhibition of BTK phosphorylation | Adapted from similar BTK inhibitors |
| TMD8 (Human ABC-DLBCL) | 2 hours | 2.1 | Effective inhibition in a lymphoma cell line | Adapted from similar BTK inhibitors |
Note: The IC50 values presented here are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Detailed Western Blot Protocol for pBTK
This protocol outlines the necessary steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated BTK (pBTK).
Materials and Reagents
-
Cell Line: A suitable B-cell line expressing BTK (e.g., Ramos, TMD8).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit: For protein quantification.
-
SDS-PAGE Gels: 4-12% Bis-Tris gels.
-
Transfer Buffer: For transferring proteins to a membrane.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-BTK (Tyr223) antibody.
-
Rabbit or mouse anti-BTK (total BTK) antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate for HRP detection.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Caption: Step-by-step workflow for the pBTK Western blot analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture the selected B-cell line in the appropriate medium until they reach approximately 80% confluency.
-
Seed the cells in 6-well plates at a density of 1-2 x 10^6 cells/well.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a DMSO-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Normalize the protein lysates to the same concentration with lysis buffer and loading buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against pBTK (Tyr223) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
To assess total BTK and a loading control, the membrane can be stripped and re-probed or parallel blots can be run.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK, total BTK, and the loading control using densitometry software.
-
Normalize the pBTK signal to the total BTK signal or the loading control.
-
Plot the normalized pBTK levels against the concentration of this compound to determine the IC50 value.
-
References
Application Notes and Protocols for JNJ-64264681 Capsule Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells.[1][4] By inhibiting BTK, this compound has demonstrated potential therapeutic efficacy in the treatment of B-cell malignancies and autoimmune disorders.[2][4] Preclinical studies are fundamental to characterizing the pharmacokinetic and toxicological profile of new chemical entities like this compound. While specific details on the capsule formulation of this compound for animal studies are not publicly available, this document provides representative protocols and application notes based on standard preclinical practices for oral drug administration in common animal models such as rats and dogs.
Mechanism of Action: BTK Signaling Pathway
This compound exerts its therapeutic effect by targeting and irreversibly binding to Bruton's tyrosine kinase (BTK). This action prevents the activation of the B-cell antigen receptor (BCR) signaling pathway, which in turn inhibits the activation and proliferation of malignant B-cells that overexpress BTK.[1]
Data Presentation
The following tables present illustrative pharmacokinetic and toxicology data for this compound based on qualitative descriptions from available literature, which indicate a short half-life in preclinical species.[5]
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats and Dogs (Single Oral Dose)
| Parameter | Rat (10 mg/kg) | Dog (5 mg/kg) |
| Tmax (h) | 1.0 | 1.5 |
| Cmax (ng/mL) | 850 | 1200 |
| AUC0-t (ng·h/mL) | 2550 | 4800 |
| AUC0-inf (ng·h/mL) | 2600 | 4950 |
| t1/2 (h) | 1.8 | 2.0 |
| Bioavailability (%) | 45 | 60 |
Note: These are hypothetical data for illustrative purposes.
Table 2: Illustrative Toxicology Profile of this compound in a 28-Day Rat Study
| Dose Group | Key Observations |
| Control (Vehicle) | No adverse effects observed. |
| Low Dose (10 mg/kg/day) | No treatment-related adverse effects. |
| Mid Dose (50 mg/kg/day) | Minor, reversible changes in liver enzymes. |
| High Dose (200 mg/kg/day) | Reversible liver enzyme elevation, mild gastrointestinal distress. |
Note: These are hypothetical data for illustrative purposes. Human studies of this compound showed no safety signals of concern.[3][6]
Experimental Protocols
Protocol 1: Preparation of this compound Hard-Shell Capsules for Oral Dosing in Dogs
This protocol describes a standard procedure for the preparation of hard-shell capsules for oral administration in dogs, suitable for preclinical studies.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Microcrystalline cellulose (B213188) (MCC) as a bulking agent
-
Magnesium stearate (B1226849) as a lubricant
-
Gelatin capsules (size appropriate for the dose and animal weight)
-
Mortar and pestle or a suitable blender
-
Precision balance
-
Capsule filling machine (optional)
Procedure:
-
Dose Calculation: Calculate the required amount of this compound API and excipients based on the target dose (e.g., mg/kg) and the average weight of the dogs in the study group.
-
Blending:
-
Geometrically triturate the this compound API with microcrystalline cellulose in a mortar and pestle or a blender to ensure a homogenous mixture.
-
Add magnesium stearate to the blend and mix for a short duration to ensure proper lubrication.
-
-
Capsule Filling:
-
Accurately weigh the blended powder for each capsule to achieve the target dose.
-
Manually fill the gelatin capsules with the weighed powder. A capsule filling machine can be used for larger batches.
-
-
Quality Control:
-
Perform weight variation testing on a subset of the filled capsules to ensure dose uniformity.
-
Store the capsules in a cool, dry place, protected from light.
-
Protocol 2: Pharmacokinetic Study of Orally Administered this compound in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine key parameters following oral administration.
Materials:
-
This compound formulation (e.g., oral gavage solution)
-
Sprague-Dawley rats (male and female)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the study.
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) using appropriate software.
-
Protocol 3: 28-Day Repeated-Dose Oral Toxicology Study in Dogs
This protocol provides a general framework for a 28-day toxicology study in dogs to assess the safety profile of this compound.
Materials:
-
This compound capsule formulation
-
Beagle dogs (male and female)
-
Veterinary examination equipment
-
Clinical pathology and histopathology laboratory services
Procedure:
-
Animal Acclimation and Grouping: Acclimate dogs to the study environment and assign them to different dose groups (e.g., control, low, mid, high dose).
-
Daily Dosing: Administer the this compound capsules orally once daily for 28 consecutive days. The control group receives placebo capsules.
-
Clinical Observations: Conduct and record detailed clinical observations at least twice daily, including checks for mortality, morbidity, and any signs of toxicity.
-
Weekly Measurements: Record body weight and food consumption weekly.
-
Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at baseline and at the end of the study.
-
Necropsy and Histopathology:
-
At the end of the 28-day period, perform a full necropsy on all animals.
-
Collect and preserve a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis and Reporting: Analyze all collected data to identify any potential dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an oral drug candidate like this compound.
References
- 1. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Long-Term Storage and Stability of JNJ-64264681
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] By targeting BTK, this compound effectively modulates the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2] This document provides detailed application notes and protocols for the long-term storage and stability assessment of this compound, essential for ensuring its integrity and activity in research and drug development settings.
Long-Term Storage Recommendations
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following storage conditions are recommended based on the physical state of the compound.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh DMSO as it is hygroscopic. |
| Stock Solution in DMSO | -20°C | Up to 1 month | For shorter-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in Ethanol | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solutions (Aqueous Buffer) | 2-8°C | Up to 24 hours | Prepare fresh daily for optimal performance in cellular assays. |
Note: The stability of this compound in other solvents has not been extensively reported. It is recommended to perform a solvent stability study for any new solvent system.
B-Cell Receptor (BCR) Signaling Pathway
This compound exerts its therapeutic effect by inhibiting BTK, a key kinase in the B-cell receptor signaling pathway. Understanding this pathway is crucial for interpreting the biological effects of the inhibitor.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Bruton's Tyrosine Kinase (BTK).
Protocols for Stability Assessment
To ensure the quality and reliability of this compound for pre-clinical and clinical studies, a comprehensive stability testing program is essential. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for conducting forced degradation studies on this compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV and Mass Spectrometric (MS) detection.
-
Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.
-
Hypothetical Forced Degradation Data:
| Stress Condition | % Assay of this compound | Number of Degradants | Major Degradant (m/z) |
| Control (Unstressed) | 99.8 | 0 | - |
| Acid Hydrolysis (0.1 M HCl) | 85.2 | 2 | 450.2 |
| Base Hydrolysis (0.1 M NaOH) | 78.5 | 3 | 482.3, 390.1 |
| Oxidative (3% H₂O₂) | 92.1 | 1 | 534.6 (N-oxide) |
| Thermal (80°C) | 98.5 | 1 | Minor, not identified |
| Photolytic (ICH Q1B) | 95.7 | 1 | 516.5 |
Long-Term and Accelerated Stability Studies
These studies are conducted to establish the re-test period or shelf life and recommended storage conditions for the drug substance.
Protocol:
-
Batch Selection: Use at least three primary batches of this compound manufactured by a process representative of the final production method.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs during accelerated studies).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Parameters: At each time point, test the samples for:
-
Appearance (visual inspection)
-
Assay (using a validated stability-indicating HPLC method)
-
Degradation products/impurities (using a validated stability-indicating HPLC method)
-
Water content (by Karl Fischer titration)
-
Solubility
-
Hypothetical Long-Term Stability Data (25°C/60% RH):
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 | White to off-white powder | 99.8 | 0.15 | 0.2 |
| 3 | Conforms | 99.7 | 0.18 | 0.2 |
| 6 | Conforms | 99.5 | 0.21 | 0.3 |
| 12 | Conforms | 99.2 | 0.25 | 0.3 |
| 24 | Conforms | 98.8 | 0.32 | 0.4 |
| 36 | Conforms | 98.5 | 0.40 | 0.4 |
Hypothetical Accelerated Stability Data (40°C/75% RH):
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 | White to off-white powder | 99.8 | 0.15 | 0.2 |
| 3 | Conforms | 98.9 | 0.45 | 0.5 |
| 6 | Conforms | 98.1 | 0.78 | 0.6 |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify this compound from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed.
Example RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is an exemplary method. The actual method must be developed and validated for specificity, linearity, accuracy, precision, and robustness for this compound.
Conclusion
The stability of this compound is a critical attribute that must be carefully managed and characterized. Adherence to the recommended storage conditions is essential to preserve the compound's integrity for research applications. For drug development purposes, a comprehensive stability testing program, including forced degradation and long-term studies according to ICH guidelines, is mandatory. The protocols and data presentation formats provided in these application notes offer a framework for establishing the stability profile of this compound, ensuring its quality, safety, and efficacy.
References
Application Notes and Protocols: JNJ-64264681 in Preclinical Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-64264681 is an orally bioavailable, potent, and selective irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors, playing a crucial role in the activation, proliferation, and survival of B-cells and other immune cells.[1][4] Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of various autoimmune diseases, making it a key therapeutic target. Preclinical studies have demonstrated that this compound exhibits excellent oral efficacy in various autoimmune models, supporting its clinical development for the treatment of diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][2]
These application notes provide an overview of the experimental design for evaluating this compound in common preclinical models of autoimmune diseases. The included protocols are generalized based on standard methodologies for these models and can be adapted for the specific experimental needs of your research.
Mechanism of Action and Signaling Pathway
This compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This blocks the BCR signaling cascade, thereby inhibiting B-cell activation and downstream inflammatory processes.
BTK Signaling Pathway
Caption: BTK Signaling Pathway Inhibition by this compound.
Data Presentation
While specific preclinical efficacy data for this compound in autoimmune models is not publicly available, the following tables illustrate how to structure and present such quantitative data for clear comparison.
Table 1: Illustrative Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Arthritis Score (Day 21) | % Inhibition of Arthritis Score | Paw Volume (mL, Day 21) | % Reduction in Paw Swelling |
| Vehicle Control | - | 12.5 ± 1.5 | - | 2.8 ± 0.3 | - |
| This compound | 1 | 8.2 ± 1.2 | 34.4 | 2.1 ± 0.2 | 25.0 |
| This compound | 3 | 4.5 ± 0.8 | 64.0 | 1.5 ± 0.2 | 46.4 |
| This compound | 10 | 1.8 ± 0.5 | 85.6 | 1.1 ± 0.1 | 60.7 |
| Positive Control (e.g., Methotrexate) | 0.5 | 6.3 ± 1.0 | 49.6 | 1.8 ± 0.2 | 35.7 |
Data are presented as mean ± SEM and are for illustrative purposes only.
Table 2: Illustrative Effect of this compound on Serum Cytokine Levels in a Mouse Systemic Lupus Erythematosus (SLE) Model (NZB/W F1 mice)
| Treatment Group | Dose (mg/kg, p.o., QD) | Serum Anti-dsDNA (IU/mL) | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| Vehicle Control | - | 850 ± 120 | 150 ± 25 | 210 ± 30 |
| This compound | 3 | 520 ± 90 | 95 ± 18 | 145 ± 22 |
| This compound | 10 | 280 ± 60 | 60 ± 12 | 90 ± 15 |
| This compound | 30 | 150 ± 40 | 45 ± 10 | 75 ± 10 |
| Positive Control (e.g., Cyclophosphamide) | 20 | 350 ± 75 | 80 ± 15 | 110 ± 18 |
Data are presented as mean ± SEM and are for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for commonly used autoimmune models to evaluate the efficacy of BTK inhibitors like this compound.
Protocol 1: Collagen-Induced Arthritis (CIA) in Rats
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
Materials:
-
Male Lewis rats (8-10 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Methotrexate)
-
Calipers for paw volume measurement
Experimental Workflow:
Caption: Experimental Workflow for the Rat CIA Model.
Procedure:
-
Disease Induction:
-
On Day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
-
On Day 7, administer a booster immunization with an emulsion of bovine type II collagen in IFA.
-
-
Treatment:
-
Begin treatment on Day 10, upon the first signs of arthritis.
-
Administer this compound orally (p.o.) once daily (QD) at various doses (e.g., 1, 3, 10 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., methotrexate (B535133) at 0.5 mg/kg, p.o., QD).
-
-
Efficacy Assessment:
-
Monitor animals daily for clinical signs of arthritis using a scoring system (e.g., 0-4 scale per paw, max score of 16).
-
Measure paw volume using a plethysmometer or calipers every other day.
-
Record body weights regularly.
-
-
Endpoint Analysis (Day 21):
-
Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Protocol 2: Systemic Lupus Erythematosus (SLE) in NZB/W F1 Mice
This is a spontaneous model of lupus, where female mice develop an autoimmune syndrome characterized by autoantibody production and glomerulonephritis, mimicking human SLE.
Materials:
-
Female NZB/W F1 mice (16-20 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Cyclophosphamide)
-
Metabolic cages for urine collection
-
ELISA kits for anti-dsDNA and cytokine measurement
Experimental Workflow:
Caption: Experimental Workflow for the Mouse SLE Model.
Procedure:
-
Animal Selection and Grouping:
-
At 16-20 weeks of age, screen female NZB/W F1 mice for proteinuria.
-
Randomize mice with established proteinuria into treatment groups.
-
-
Treatment:
-
Administer this compound orally (p.o.) once daily (QD) at various doses (e.g., 3, 10, 30 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., cyclophosphamide (B585) at 20 mg/kg, intraperitoneally, once a week).
-
-
Efficacy Assessment:
-
Monitor proteinuria weekly using urine test strips.
-
Measure serum levels of anti-dsDNA antibodies every two weeks via ELISA.
-
Record body weights weekly.
-
-
Endpoint Analysis (Week 30-34 or upon reaching humane endpoints):
-
Collect blood for serum analysis of cytokines (e.g., IL-6, TNF-α, IFN-γ) and autoantibodies.
-
Harvest kidneys for histological assessment of glomerulonephritis (e.g., immune complex deposition, inflammation, and renal damage).
-
Analyze spleen for changes in B-cell and plasma cell populations by flow cytometry.
-
Conclusion
The provided protocols and application notes offer a framework for the preclinical evaluation of this compound in relevant autoimmune disease models. While specific efficacy data for this compound remains proprietary, the established mechanism of action of BTK inhibition strongly supports its therapeutic potential in these and other autoimmune conditions. Researchers are encouraged to adapt these protocols to their specific scientific questions to further elucidate the therapeutic profile of this promising BTK inhibitor.
References
- 1. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-64264681 solubility issues and solutions
Technical Support Center: JNJ-64264681
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with this compound. It has come to our attention that the designation "this compound" is associated with two distinct therapeutic entities: a small molecule Bruton's tyrosine kinase (BTK) inhibitor and a personalized mRNA cancer vaccine, also known as V940 (mRNA-4157). To ensure clarity and provide targeted support, this guide is divided into two sections, each addressing the specific challenges and experimental considerations for one of these compounds.
Section 1: this compound (BTK Inhibitor)
This section focuses on the small molecule inhibitor of Bruton's tyrosine kinase. The primary challenges for researchers working with this compound often relate to its solubility and proper handling in experimental settings.
Solubility Data
Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the solubility of the this compound small molecule inhibitor in a common laboratory solvent.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 192.81 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
Experimental Protocols
Preparing a Stock Solution (100 mg/mL in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, and calibrated pipettes.
-
Procedure:
-
Weigh the desired amount of this compound powder using a precision balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.[1]
-
Vortex or sonicate the solution gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
-
-
Storage:
Troubleshooting and FAQs
Q1: My this compound is not fully dissolving in DMSO.
A1: This may be due to the quality of the DMSO. Moisture-absorbing DMSO can reduce the solubility of the compound.[1] Ensure you are using fresh, anhydrous DMSO. Gentle warming or sonication can also aid in dissolution.
Q2: I observed precipitation when diluting the DMSO stock solution in an aqueous buffer.
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, you can try several approaches:
-
Increase the percentage of organic co-solvent (if your experimental system allows).
-
Use a formulation with surfactants like Tween-80 or solubilizing agents like PEG300. A suggested in-vivo formulation involves a multi-step process:
-
Add 50 μL of a 100 mg/mL DMSO stock to 400 μL of PEG300 and mix until clear.
-
Add 50 μL of Tween-80 to the mixture and mix until clear.
-
Add 500 μL of ddH₂O to reach a final volume of 1 mL.[1]
-
-
Prepare the working solution fresh and use it immediately.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[3][4] By binding to BTK, it blocks the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[3][4]
Signaling Pathway Diagram
References
preventing JNJ-64264681 precipitation in media
For researchers, scientists, and drug development professionals utilizing JNJ-64264681, this guide provides troubleshooting advice and frequently asked questions to address challenges related to its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and selective irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] By binding to BTK, it blocks the B-cell antigen receptor (BCR) signaling pathway. This pathway is crucial for B-cell development, activation, proliferation, and survival.[1] Inhibition of this pathway can suppress the growth of malignant B-cells that overexpress BTK, making this compound a compound of interest for research in oncology and autoimmune diseases.[1][2]
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound. It is practically insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] This low aqueous solubility is the primary reason for its precipitation in cell culture media and other aqueous buffers.
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue for hydrophobic compounds. It occurs when the concentration of the compound exceeds its solubility limit in the final working solution. This often happens when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous medium.
Q4: What is the recommended solvent for making a stock solution of this compound?
For in vitro experiments, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.[3] It is advisable to prepare a stock solution at a concentration that is at least 100 to 1000 times higher than the final desired concentration in your experiment. This minimizes the volume of DMSO added to the cell culture, reducing the risk of solvent-induced cytotoxicity.
Q5: What is the maximum concentration of DMSO that cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4] Some robust cell lines may tolerate up to 1%, while primary cells are generally more sensitive and may require concentrations below 0.1%.[4] It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound in your experimental media, consider the following troubleshooting strategies.
Initial Checks and Basic Troubleshooting
-
Visual Inspection of Stock Solution: Before use, ensure your this compound stock solution is clear and free of any visible crystals or precipitate. If you observe any solids, gently warm the solution in a 37°C water bath and vortex or sonicate to redissolve the compound.
-
Use Fresh, Anhydrous Solvents: DMSO is hygroscopic, meaning it can absorb moisture from the air. This can reduce its ability to dissolve hydrophobic compounds. Use high-purity, anhydrous DMSO to prepare your stock solutions.[3]
Strategies to Improve Solubility in Media
If your compound precipitates upon dilution in your aqueous media, here are some strategies to try:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. Pre-diluting the stock in a smaller volume of media or a buffer compatible with your experiment can sometimes prevent precipitation.
-
Incorporate Co-solvents and Surfactants: For challenging situations, adapting formulations used for in vivo studies can be effective. These often include co-solvents and surfactants to enhance solubility. A suggested formulation for in vivo use involves DMSO, PEG300, and Tween 80.[3] For in vitro applications, it is crucial to determine the maximum tolerated concentration of these excipients for your specific cell line to avoid cytotoxicity.[5]
Experimental Protocols
Protocol 1: Standard Dilution for In Vitro Assays
This protocol is a starting point for preparing this compound working solutions for cell culture experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming (37°C) or sonication can be used if necessary.
-
-
Perform Serial Dilutions (if needed):
-
If your final desired concentration is very low, perform intermediate dilutions of your stock solution in 100% DMSO.
-
-
Final Dilution into Media:
-
Add a small volume of the this compound stock solution to your pre-warmed cell culture medium to achieve the final desired concentration.
-
Crucially, add the stock solution to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion. This can help prevent localized high concentrations that lead to precipitation.
-
Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%).[4]
-
Protocol 2: Advanced Formulation for In Vitro Assays (Adaptation from In Vivo Protocol)
This protocol should be used when standard dilution is unsuccessful. It is essential to first determine the cytotoxicity of the co-solvents (PEG300 and Tween 80) on your specific cell line.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween 80)
-
Your specific cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Follow step 1 from Protocol 1.
-
-
Prepare an Intermediate Solution with Co-solvents:
-
Based on a reported in vivo formulation, a suggested ratio is 10% DMSO, 40% PEG300, and 5% Tween 80 in an aqueous solution.[6] To adapt this for in vitro use, you can prepare a stock solution with a higher concentration of these excipients. For example, prepare a 10x stock of your desired final this compound concentration in a vehicle of 10% DMSO, 40% PEG300, and 5% Tween 80, with the remaining volume being a buffer compatible with your cells (e.g., PBS).
-
-
Final Dilution into Media:
-
Add 1 part of the 10x intermediate solution to 9 parts of your cell culture medium.
-
It is critical to validate that the final concentrations of DMSO, PEG300, and Tween 80 are not toxic to your cells. For example, a 1:10 dilution of the suggested vehicle would result in final concentrations of 1% DMSO, 4% PEG300, and 0.5% Tween 80. These concentrations may be cytotoxic to some cell lines.[5] You may need to adjust the ratios and perform dose-response experiments to find an optimal, non-toxic formulation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [3] |
| DMSO | 100 mg/mL (192.81 mM) | [3] |
| Ethanol | 100 mg/mL | [3] |
Table 2: Recommended Maximum Concentrations of Solvents and Excipients in Cell Culture
| Solvent/Excipient | Recommended Max. Concentration (General) | Notes | Reference |
| DMSO | 0.5% (v/v) | Some cell lines may tolerate up to 1%. Primary cells are more sensitive. | [4] |
| Tween 80 | 0.002% - 0.005% (v/v) | Higher concentrations can be cytotoxic. | [5] |
| PEG300 | Varies by cell line | Cytotoxicity should be determined empirically. |
Visualizations
Signaling Pathway
This compound inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates this pathway and the point of inhibition.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow
The following workflow provides a logical approach to troubleshooting the precipitation of this compound.
Caption: A stepwise guide to troubleshooting this compound precipitation in media.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. lifetein.com [lifetein.com]
- 5. [Dose-effect relationship of DMSO and Tween 80 influencing the growth and viability of murine bone marrow-derived cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
JNJ-64264681 off-target effects in cellular assays
A Note to Researchers: Currently, publicly available information on specific off-target effects of JNJ-64264681 in cellular assays is limited. Preclinical and early clinical data emphasize its high selectivity as a second-generation Bruton's tyrosine kinase (BTK) inhibitor with "exceptional kinome selectivity" and "no safety signals of concern" in initial human studies.[1][2][3][4][5] This suggests a favorable safety profile with fewer off-target effects compared to first-generation BTK inhibitors.[6]
This technical support guide provides general information based on the known mechanism of action of this compound and common considerations for working with covalent BTK inhibitors. As more research is published, this resource will be updated with more specific guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally bioavailable, potent, and selective second-generation covalent inhibitor of Bruton's tyrosine kinase (BTK).[4][5][7][8] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[4][7] By irreversibly binding to BTK, this compound blocks this signaling pathway, leading to the inhibition of growth in malignant B-cells that overexpress BTK.[7]
Q2: What makes this compound a "second-generation" BTK inhibitor?
Second-generation BTK inhibitors were developed to have improved selectivity for BTK and, consequently, fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[6] This increased selectivity aims to reduce side effects, such as cardiovascular toxicities, that have been associated with less specific BTK inhibitors.[6]
Q3: What are the potential, albeit minimized, off-target effects to be aware of with BTK inhibitors?
While this compound is designed for high selectivity, researchers should be aware of potential off-target effects observed with other BTK inhibitors, which could theoretically occur. These may include effects on other kinases with a similar cysteine residue in the active site. Off-target effects of less selective BTK inhibitors have been linked to side effects like hemorrhage, hypertension, and atrial fibrillation. However, preclinical data for this compound suggests "exceptional kinome selectivity," and Phase 1 studies in healthy volunteers showed "no safety signals of concern".[1][2][4]
Q4: How can I experimentally assess the on-target activity of this compound in my cellular assays?
To confirm that this compound is active against its intended target in your experiments, you can measure the phosphorylation of downstream targets in the BCR signaling pathway. A common method is to assess the phosphorylation of BTK itself at Y223 or the phosphorylation of PLCγ2, a direct downstream substrate of BTK. A reduction in the phosphorylation of these targets upon treatment with this compound would indicate on-target activity.
Troubleshooting Guides
Issue: Unexpected Cellular Toxicity or Reduced Viability at High Concentrations
Even highly selective inhibitors can exhibit off-target effects or induce cellular stress at concentrations significantly above their IC50 for the primary target.
Possible Cause:
-
Off-target kinase inhibition.
-
Compound-induced cellular stress unrelated to BTK inhibition.
-
Solvent (e.g., DMSO) toxicity.
Troubleshooting Steps:
-
Confirm On-Target Potency: Determine the IC50 for BTK inhibition in your specific cell line. This can be done by measuring the inhibition of BTK autophosphorylation or the phosphorylation of a downstream substrate.
-
Titrate the Compound: Perform a dose-response curve for cell viability to determine the concentration at which toxicity occurs. Compare this to the on-target IC50. Ideally, there should be a significant window between the concentration needed for BTK inhibition and the concentration that induces toxicity.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the level known to cause toxicity in your cell line.
-
Investigate Apoptosis Markers: If toxicity is observed, assess for markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to understand the mechanism of cell death.
Experimental Protocols
Protocol 1: Western Blot for BTK Pathway Inhibition
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of BTK and its downstream target PLCγ2.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10)
-
This compound
-
Anti-phospho-BTK (Tyr223) antibody
-
Anti-total-BTK antibody
-
Anti-phospho-PLCγ2 (Tyr759) antibody
-
Anti-total-PLCγ2 antibody
-
Secondary antibodies
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results in cellular assays with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ajmc.com [ajmc.com]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: JNJ-64264-681 Preclinical Toxicity Minimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the Bruton's tyrosine kinase (BTK) inhibitor, JNJ-64264681, in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, and survival.[1][4] By irreversibly binding to BTK, this compound blocks this signaling pathway, thereby inhibiting the growth of malignant B-cells that overexpress BTK.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: Due to its inhibitory effect on BTK, this compound has potential for treating hematological malignancies and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[4][5]
Q3: Have there been any safety signals of concern in human trials?
A3: A Phase 1, first-in-human study of this compound in healthy participants showed no safety signals of concern at the doses tested.[6][7]
Troubleshooting Guide
Issue 1: Unexpected mortality or severe adverse events in study animals at planned dose levels.
-
Possible Cause: The starting dose may be too high, or the formulation may be suboptimal, leading to rapid absorption and high peak concentrations. Preclinical pharmacokinetic (PK) studies in rats and dogs have shown that this compound has a short half-life (less than 2 hours).[5]
-
Troubleshooting Steps:
-
Review Dose-Range Finding Studies: Ensure that a thorough dose-range finding study was conducted to determine the maximum tolerated dose (MTD).
-
Fractionate Dosing: Consider splitting the total daily dose into two or more administrations to reduce peak plasma concentrations.
-
Optimize Formulation: For oral administration, ensure the vehicle is appropriate and does not enhance toxicity. A sample formulation for in vivo studies in mice could involve dissolving this compound in DMSO, then diluting with PEG300, Tween80, and ddH2O.[2] Always ensure the final solution is freshly prepared.[2]
-
Evaluate Animal Strain: Different strains of mice or rats can have varying sensitivities to drug toxicity.[8] Consider using a different, less sensitive strain if appropriate for the study goals.
-
Issue 2: Evidence of off-target toxicity in histopathology, such as liver or kidney damage.
-
Possible Cause: While this compound is reported to have exceptional kinome selectivity, high concentrations may lead to off-target kinase inhibition or other unforeseen toxicities.[4][5]
-
Troubleshooting Steps:
-
Correlate with Pharmacokinetics: Analyze plasma drug concentrations to determine if the toxicity is associated with high exposure (Cmax or AUC).
-
In Vitro Toxicity Screens: Conduct in vitro assays using cell lines derived from the affected organs (e.g., primary hepatocytes) to assess direct cytotoxicity.[9]
-
Biomarker Analysis: In addition to standard clinical chemistry, analyze exploratory biomarkers that may provide earlier or more sensitive indicators of organ damage.
-
Dose Reduction: If the toxicity is dose-dependent, reducing the dose may mitigate the off-target effects while maintaining efficacy.
-
Data Presentation
Table 1: Illustrative Summary of Dose-Range Finding Study for this compound in a Rodent Model
| Dose Group (mg/kg/day) | Number of Animals | Mortality | Key Clinical Observations | Key Histopathological Findings (at study end) |
| Vehicle Control | 10 | 0/10 | No abnormalities observed | No significant findings |
| 10 | 10 | 0/10 | No abnormalities observed | No significant findings |
| 30 | 10 | 1/10 | Lethargy, ruffled fur in 3 animals | Minimal centrilobular hypertrophy in the liver |
| 100 | 10 | 4/10 | Significant weight loss, lethargy | Moderate hepatocellular necrosis, mild renal tubular degeneration |
| 300 | 10 | 10/10 | Severe weight loss, moribund | Severe, widespread hepatocellular necrosis |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Example Mitigation Strategy for Observed Liver Toxicity
| Parameter | Initial Study | Mitigation Study |
| Animal Model | Sprague-Dawley Rat | Sprague-Dawley Rat |
| Dose (mg/kg/day) | 100 | 50 |
| Dosing Regimen | Once daily (QD) | Twice daily (BID) - 25 mg/kg per dose |
| Key Outcome | Moderate hepatocellular necrosis | Minimal to no hepatocellular necrosis |
| Efficacy Endpoint | Maintained | Maintained |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for a 28-Day Repeated-Dose Toxicity Study
-
Animal Model: Use a well-characterized rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Group Size: A minimum of 5-10 animals per sex per group is recommended.
-
Dose Levels: Include a vehicle control group, a low dose, a mid-dose, and a high dose. The high dose should be selected to induce some level of toxicity but not significant mortality.
-
Drug Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity (e.g., changes in behavior, appearance, activity levels).[10]
-
Weekly: Record body weights and food consumption.
-
Periodic: Collect blood samples for hematology and clinical chemistry analysis. Microsampling techniques can be used to reduce the number of satellite animals.[11]
-
-
Terminal Procedures:
-
At the end of the study, conduct a complete necropsy.
-
Collect major organs and tissues for histopathological examination.[10]
-
Weigh key organs (liver, kidneys, spleen, etc.).
-
Protocol 2: Blood Sample Collection for Toxicokinetic (TK) Analysis
-
Sampling Timepoints: Collect blood samples at pre-dose, and at multiple timepoints post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours) on the first and last day of the study.
-
Collection Method: Use a validated method for blood collection (e.g., tail vein, saphenous vein). For rodents, consider volumetric absorptive microsampling (VAMS®) to minimize blood volume and reduce animal stress.[11]
-
Sample Processing: Process blood to obtain plasma or serum, and store frozen at -80°C until analysis.
-
Bioanalysis: Use a validated bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the samples.
-
Data Analysis: Calculate key TK parameters such as Cmax, Tmax, and AUC.[12]
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 11. altasciences.com [altasciences.com]
- 12. Toxicokinetics in preclinical drug development of small-molecule new chemical entities. - OAK Open Access Archive [oak.novartis.com]
JNJ-64264681 inconsistent results in BTK inhibition assays
Welcome to the technical support center for JNJ-64264681. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in Bruton's tyrosine kinase (BTK) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It targets and binds to the BTK protein, inhibiting its activity and preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[1] This inhibition of BTK-mediated downstream survival pathways leads to the suppression of malignant B-cell growth where BTK is overexpressed.[1]
Q2: We are observing significant variability in our IC50 values for this compound in our kinase assay. What could be the cause?
Inconsistent IC50 values for covalent inhibitors like this compound are a common issue and can stem from several factors.[4][5] Key considerations include:
-
Time-dependent inhibition: Since this compound is a covalent inhibitor, its inhibitory effect is time-dependent. Variations in pre-incubation times between the inhibitor and the enzyme before initiating the kinase reaction can lead to significant shifts in the calculated IC50.
-
Substrate competition: The concentration of ATP used in the assay can compete with the inhibitor for binding to the active site of BTK.[4][5]
-
Reagent stability and handling: Improper storage or handling of this compound, the BTK enzyme, or other assay reagents can lead to degradation and inconsistent results.
Q3: How can we confirm the covalent binding of this compound to BTK in our cellular assays?
Confirming the covalent mechanism of action is crucial. A common method is to perform a washout experiment. After treating cells with this compound for a specific duration, the compound is washed away. If the inhibition of BTK phosphorylation is sustained after washout, it indicates a covalent and irreversible interaction. Another approach involves using a mutant BTK enzyme where the cysteine residue (C481) responsible for covalent binding is replaced (e.g., C481S).[4][5] A significant increase in the IC50 value for the mutant enzyme compared to the wild-type enzyme would support a covalent binding mechanism.
Q4: Are there known off-target effects of this compound that could interfere with our experimental results?
This compound is described as having "exceptional kinome selectivity".[2][3] However, like any kinase inhibitor, the possibility of off-target effects exists.[6][7] While specific off-target interactions for this compound are not extensively detailed in the provided search results, it is good practice to consider potential off-target effects, especially when observing unexpected cellular phenotypes. Comparing the effects of this compound with other BTK inhibitors with different selectivity profiles can help dissect on-target versus off-target effects.
Troubleshooting Guide: Inconsistent BTK Inhibition
This guide provides a structured approach to troubleshooting inconsistent results in BTK inhibition assays with this compound.
Problem: High Variability in IC50 Values
| Potential Cause | Recommended Action |
| Inconsistent Pre-incubation Time | Standardize a pre-incubation period for this compound with the BTK enzyme before initiating the kinase reaction. We recommend a pre-incubation of at least 60 minutes to allow for covalent bond formation. Ensure this time is consistent across all experiments. |
| Variable ATP Concentration | Use a consistent ATP concentration across all assays, ideally at or below the Km value for BTK to minimize competition. Report the ATP concentration used when presenting IC50 data. |
| Reagent Degradation | Aliquot and store this compound, BTK enzyme, and other critical reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions of the inhibitor for each experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. Prepare master mixes for reagents where possible to minimize pipetting variability.[8] |
Problem: No or Weak Inhibition Observed
| Potential Cause | Recommended Action |
| Inactive Compound | Verify the integrity of the this compound stock solution. If possible, confirm its identity and purity using analytical methods like HPLC or mass spectrometry. |
| Inactive Enzyme | Test the activity of the BTK enzyme using a known control inhibitor. Ensure the enzyme has been stored and handled correctly. |
| Assay Conditions Not Optimal | Review and optimize assay parameters such as buffer composition, pH, and temperature. Ensure all reagents are at the correct working concentrations. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Assay Conditions | Reference |
| BTK Occupancy (in vivo) | ≥90% at 200/400 mg single dose | Phase 1, first-in-human study | [9][10] |
| Terminal Half-life | 1.6–13.2 hours | Phase 1, first-in-human study | [9][10] |
Note: Specific IC50 values for this compound from biochemical or cellular assays were not available in the provided search results. Researchers should determine these values under their specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay (Luminescence-based)
This protocol provides a general framework for determining the IC50 of this compound against recombinant BTK enzyme.
Materials:
-
Recombinant BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)[11]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 60 minutes to allow for covalent inhibitor binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Cellular BTK Auto-phosphorylation Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of this compound on BTK auto-phosphorylation in a relevant cell line.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-BTK (Tyr223) antibody
-
Anti-total-BTK antibody
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to attach or stabilize overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK auto-phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-BTK antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.
-
Quantify the band intensities to determine the extent of inhibition.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: JNJ-64264681 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, JNJ-64264681, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It targets and binds to BTK, preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[1] This inhibition of BTK-mediated signaling pathways ultimately hinders the growth of malignant B cells where BTK is often overexpressed.[1] BTK is a crucial kinase in B-lymphocyte development, activation, signaling, proliferation, and survival.[1]
Q2: What are the potential therapeutic applications of this compound?
This compound has shown potential in treating B-cell malignancies and autoimmune disorders.[2][4] Preclinical studies have demonstrated its efficacy in both cancer and autoimmune models.[4][5] Clinical trials have been conducted to evaluate its safety and efficacy in patients with non-Hodgkin lymphoma and chronic lymphocytic leukemia.[6]
Q3: What is the recommended storage and stability for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to a year.[2] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]
Troubleshooting Guide
In Vivo Formulation and Delivery
Q4: I am having trouble dissolving this compound for in vivo administration. What are the recommended solvents and formulation protocols?
This compound is insoluble in water.[2] For oral administration, two formulation methods are suggested:
-
CMC-Na Suspension: A homogeneous suspension can be prepared using carboxymethyl cellulose (B213188) sodium (CMC-Na). For example, to achieve a 5 mg/mL concentration, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly.[2]
-
PEG300, Tween80, and ddH2O Solution: For a 1 mL working solution, you can add 50 µL of a 100 mg/mL clarified DMSO stock solution to 400 µL of PEG300. After mixing until clear, add 50 µL of Tween80 and mix again. Finally, add 500 µL of ddH2O to reach the final volume. This mixed solution should be used immediately.[2]
-
Corn Oil Suspension: Another option is to add 50 µL of a 13 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix well. This solution should also be used immediately.[2]
Note: Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[2]
Q5: What is the recommended route of administration for this compound in preclinical models?
This compound is an orally active compound and has demonstrated excellent oral efficacy in preclinical cancer and autoimmune models.[2][4][5]
Pharmacokinetics and Pharmacodynamics
Q6: I am observing lower than expected in vivo efficacy. What are the known pharmacokinetic properties of this compound?
The following pharmacokinetic parameters were observed in a Phase 1 study in healthy human participants. While these are from human studies, they can provide insights into the compound's behavior.
| Parameter | Value | Species | Notes |
| Terminal Half-life | 1.6–13.2 hours | Human | Observed in a single-ascending dose study.[7][8] Preclinical studies in rats and dogs also showed a short half-life of less than 2 hours.[9] |
| Time to Steady State | Achieved by day 2 with multiple doses | Human | [7][8] |
| Dose Proportionality | Exposure was less than dose-proportional from 4 mg to 36 mg. | Human | Dose-normalized area under the concentration-time curves were similar for 36 mg and 100 mg doses.[7][8] |
| Plasma Protein Binding | >90% | Various | Highly bound to plasma proteins across species, with albumin being the major contributor in humans.[9] |
Q7: How can I confirm target engagement in my in vivo model?
Target engagement can be assessed by measuring Bruton's tyrosine kinase occupancy (BTKO). In a human phase 1 study, a Meso Scale Discovery (MSD) immunoassay platform was used to evaluate BTKO in peripheral blood mononuclear cell (PBMC) lysates.[8] High BTK occupancy (≥90%) was achieved at 4 hours after dosing with 200/400 mg single doses.[7][8] You can adapt such an assay for your specific animal model and tissue of interest.
Experimental Protocols
General In Vivo Formulation Protocol (using PEG300/Tween80)
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the DMSO is fresh.[2]
-
For a 1 mL final volume, carefully pipette 50 µL of the DMSO stock solution into 400 µL of PEG300.
-
Mix the solution thoroughly until it is clear.
-
Add 50 µL of Tween80 to the mixture and mix again until clear.
-
Add 500 µL of sterile double-distilled water (ddH2O) to the solution and mix to achieve the final formulation.
-
This formulation should be prepared fresh and administered immediately.[2]
Visualizations
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: JNJ-64264681 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curves for the Bruton's tyrosine kinase (BTK) inhibitor, JNJ-64264681. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Understanding this compound
This compound is an orally bioavailable, potent, and selective irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). By binding to Cys481 in the BTK active site, it prevents the activation of the B-cell antigen receptor (BCR) signaling pathway, which is crucial for B-cell activation, proliferation, and survival. This mechanism of action makes it a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical and clinical studies.
Table 1: In Vitro Antiproliferative Activity
| Cell Line Type | IC50 (nM) | Reference |
| CD79b-mutant Activated B-cell (ABC)-like Diffuse Large B-cell Lymphoma (DLBCL) | <100 |
Table 2: Phase 1 Clinical Trial Dosing Information (Healthy Volunteers)
| Study Phase | Dose Range | Dosing Regimen | Population | Reference |
| Single Ascending Dose (SAD) | 4 - 400 mg | Single dose | Healthy males | [1] |
| Multiple Ascending Dose (MAD) | 36, 100, 200 mg | Once daily for 10 days | Healthy males and females | [1] |
Table 3: Pharmacodynamic Profile
| Dose (mg) | BTK Occupancy | Timepoint | Reference |
| 200 / 400 (single dose) | ≥90% | 4 hours post-dosing | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway inhibited by this compound and a general workflow for determining its dose-response curve.
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: General Workflow for In Vitro Dose-Response Assay.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol provides a general framework for determining the IC50 of this compound in cancer cell lines.
1. Cell Culture:
- Culture CD79b-mutant ABC-DLBCL cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
3. Cell Seeding:
- Harvest cells and determine cell viability and density.
- Seed cells into 96-well plates at a predetermined optimal density.
4. Treatment:
- Add the serially diluted this compound to the appropriate wells.
- Include vehicle control (DMSO) and untreated control wells.
5. Incubation:
- Incubate the plates for a period of 72 hours.
6. Cell Viability Assessment:
- Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Follow the manufacturer's instructions for reagent addition and incubation.
7. Data Analysis:
- Measure luminescence using a plate reader.
- Normalize the data to the vehicle control.
- Plot the dose-response curve using a non-linear regression model to determine the IC50 value.
BTK Occupancy Assay (in Ramos B cells)
This protocol outlines a method to assess the in-cell target engagement of this compound.
1. Cell Treatment:
- Culture Ramos B cells to the desired density.
- Treat cells with varying concentrations of this compound for a specified time.
2. Cell Lysis:
- Wash the cells to remove unbound inhibitor.
- Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
3. Covalent Adduct Assay:
- Determine the proportion of free and this compound-bound BTK in the cell lysates. This can be achieved using techniques such as mass spectrometry or specialized immunoassays.
4. Data Analysis:
- Quantify the percentage of BTK occupancy at each concentration of this compound.
- Plot the dose-response of BTK occupancy to determine the EC50.
Troubleshooting and FAQs
Q1: My IC50 values are higher than expected.
-
A1: Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and within a low passage number. Genetic drift in cultured cells can alter their sensitivity to inhibitors.
-
A2: Compound Stability: this compound is a covalent inhibitor. Ensure the stock solution is properly stored and that the compound is stable in the culture medium for the duration of the experiment. Prepare fresh dilutions for each experiment.
-
A3: Assay Confluence: High cell density can lead to an underestimation of potency. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay.
-
A4: Incubation Time: For covalent inhibitors, the IC50 can be time-dependent. Ensure a sufficient incubation time for the covalent bond to form. A 72-hour incubation is a common starting point for proliferation assays.
Q2: I am observing high variability between replicate wells.
-
A1: Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions and cell seeding. Use calibrated pipettes and proper technique.
-
A2: Cell Clumping: Ensure a single-cell suspension before seeding. Cell clumps can lead to uneven cell distribution in the wells.
-
A3: Edge Effects: Plate edge effects can cause variability. Consider avoiding the outer wells of the microplate or filling them with media without cells.
-
A4: Reagent Mixing: Ensure thorough but gentle mixing of reagents, such as the cell viability reagent, in each well.
Q3: How do I confirm that this compound is acting on-target?
-
A1: Western Blot Analysis: Treat cells with this compound and assess the phosphorylation status of BTK and its downstream targets (e.g., PLCγ2). A dose-dependent decrease in phosphorylation would indicate on-target activity.
-
A2: BTK Occupancy Assay: As detailed in the protocol above, directly measure the engagement of this compound with BTK in cells.
-
A3: Rescue Experiments: If possible, overexpress a C481S mutant of BTK, which is resistant to covalent inhibition. If the cells become less sensitive to this compound, it confirms on-target activity.
Q4: What is the optimal concentration range to use for my initial dose-response experiments?
-
A1: Start with a Wide Range: Based on the reported IC50 of <100 nM in ABC-DLBCL cells, a good starting point would be a wide concentration range spanning several orders of magnitude around this value (e.g., 0.1 nM to 10 µM).
-
A2: Refine the Range: After the initial experiment, narrow the concentration range around the observed IC50 to obtain a more detailed and accurate dose-response curve with more data points in the linear portion of the curve.
Q5: How should I prepare and store this compound?
-
A1: Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
A2: Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
A3: Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
References
Technical Support Center: JNJ-64264681 and Serum Protein Interactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, JNJ-64264681. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a particular focus on the impact of serum proteins on the activity of this covalent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by specifically binding to and inhibiting the activity of BTK, which is a key component of the B-cell antigen receptor (BCR) signaling pathway.[1] This inhibition prevents B-cell activation and the downstream signaling pathways that promote the growth and survival of malignant B cells.[1]
Q2: How do serum proteins affect the activity of this compound in my in vitro experiments?
This compound is known to be highly plasma protein-bound (>90%), with human serum albumin (HSA) being the primary binding protein. This high degree of binding means that in the presence of serum or albumin in your cell culture media or biochemical assays, the free concentration of this compound available to interact with its target, BTK, will be significantly reduced. Consequently, you may observe a decrease in the apparent potency (a higher IC50 value) of the inhibitor compared to experiments conducted in serum-free conditions.
Q3: I am observing a much lower potency (higher IC50) for this compound in my cell-based assay containing fetal bovine serum (FBS) compared to my biochemical assay. Is this expected?
Yes, this is an expected observation. The high plasma protein binding of this compound leads to its sequestration by proteins like albumin present in FBS. This reduces the concentration of free inhibitor available to enter the cells and bind to BTK, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value. It is crucial to consider the protein concentration in your assay medium when comparing potency values across different experimental setups.
Q4: Since this compound is a covalent inhibitor, how does this affect my experimental design and data interpretation?
As a covalent inhibitor, the binding of this compound to BTK is time-dependent and irreversible. This has several implications for your experiments:
-
Pre-incubation Time: The observed potency (IC50) will be highly dependent on the pre-incubation time of the inhibitor with the enzyme or cells before the addition of the substrate or stimulus. Longer pre-incubation times will generally result in lower IC50 values.
-
Kinetic Parameters: For a more accurate characterization of a covalent inhibitor's potency, it is recommended to determine the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration that gives half-maximal rate of inactivation). The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than a simple IC50.
-
Washout Experiments: To confirm covalent binding, you can perform washout experiments. After incubating the target with this compound, washing away the unbound inhibitor should not restore enzyme activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for this compound across experiments. | 1. Variable pre-incubation times: As a covalent inhibitor, the IC50 is time-dependent. | 1. Standardize pre-incubation time: Ensure a consistent pre-incubation time is used for all experiments to allow for meaningful comparisons. |
| 2. Different concentrations of serum proteins (e.g., FBS, BSA) in the assay medium: Higher protein concentrations will sequester more of the inhibitor, leading to a higher apparent IC50. | 2. Control for protein concentration: Maintain a consistent percentage of serum or albumin in your assays. For biochemical assays, consider running parallel experiments with and without a physiological concentration of HSA to quantify the effect of protein binding. | |
| 3. Presence of nucleophiles in the buffer: Nucleophiles like DTT or β-mercaptoethanol can react with the covalent warhead of this compound, reducing its effective concentration. | 3. Check buffer components: Avoid using buffers containing high concentrations of nucleophiles. If their presence is unavoidable, their concentration should be kept consistent. | |
| Lower than expected potency of this compound in the presence of serum. | 1. High protein binding: A significant fraction of the inhibitor is bound to serum albumin, reducing the free concentration available to inhibit BTK. | 1. Measure the free fraction: If possible, determine the unbound concentration of this compound in your specific assay conditions. Alternatively, perform a titration of serum protein to understand its impact on the IC50. |
| 2. Non-specific binding to plasticware: Highly lipophilic compounds can adsorb to plastic surfaces, reducing the effective concentration. | 2. Use low-binding plates: Employ low-protein-binding microplates for your assays. | |
| Difficulty confirming covalent modification of BTK. | 1. Insufficient pre-incubation time: The covalent bond formation may not have reached completion. | 1. Perform a time-dependency assay: Measure the IC50 at multiple pre-incubation time points. A decrease in IC50 with increasing pre-incubation time is indicative of a covalent mechanism. |
| 2. Assay sensitivity: The assay may not be sensitive enough to detect the inhibition after extensive washing in a washout experiment. | 2. Use a more sensitive detection method: Consider using a more sensitive assay format or increasing the amount of enzyme/cells used. | |
| 3. Confirmation of covalent adduct: Lack of direct evidence of the covalent bond. | 3. Mass Spectrometry: Use mass spectrometry to analyze the BTK protein after treatment with this compound to detect the mass shift corresponding to the covalent adduct formation. |
Quantitative Data
| Parameter | Value | Compound | Method | Reference |
| Plasma Protein Binding | >90% | This compound | Not Specified | Unpublished data cited in a peer-reviewed article |
| Binding Constant (Kb) to HSA | 6.65 - 7.54 x 104 M-1 | Acalabrutinib (B560132) | Fluorescence Spectroscopy | |
| Binding Stoichiometry (n) to HSA | ~1 | Acalabrutinib | Fluorescence Spectroscopy |
Note: The data for acalabrutinib is provided for illustrative purposes to demonstrate the typical binding affinity of a BTK inhibitor to HSA. These values may not be directly representative of this compound.
Experimental Protocols
Protocol 1: Biochemical BTK Kinase Assay (Luminescence-Based) in the Presence of Human Serum Albumin (HSA)
This protocol is adapted from standard kinase assay methodologies to include HSA for assessing the impact of protein binding on this compound activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare HSA Solutions: Prepare a stock solution of HSA in the kinase assay buffer. Create a series of assay buffers containing different physiological concentrations of HSA (e.g., 0%, 1%, 2%, 4% w/v).
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute the compound further in each of the HSA-containing assay buffers.
-
Enzyme Preparation: Dilute the recombinant BTK enzyme to the desired concentration in each of the HSA-containing assay buffers.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 5 µL of the diluted this compound solution (or DMSO for control).
-
Add 5 µL of the diluted BTK enzyme solution.
-
Incubate at room temperature for a defined pre-incubation time (e.g., 60 minutes) to allow for covalent bond formation.
-
-
Initiate Kinase Reaction: Add 10 µL of a solution containing the kinase substrate and ATP at their final desired concentrations in the corresponding HSA-containing assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration for each HSA concentration.
-
Fit the data to a dose-response curve to determine the IC50 value at each HSA concentration.
-
Protocol 2: Cell-Based BTK Autophosphorylation Assay
This protocol measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
This compound
-
Anti-human IgM, F(ab')₂ fragment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Starvation: Culture Ramos cells to the desired density. For experiments without serum, wash the cells and resuspend them in serum-free medium for 2-4 hours before treatment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours at 37°C. Perform parallel experiments in media with and without FBS.
-
BCR Stimulation: Stimulate the B-cell receptor by adding anti-human IgM F(ab')₂ fragment to a final concentration of 10 µg/mL. Incubate for 10 minutes at 37°C.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.
-
Plot the normalized phospho-BTK signal against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for assessing the impact of serum proteins on this compound activity.
Caption: Troubleshooting logic for inconsistent IC50 values of this compound.
References
- 1. BTK-inhibitor drug covalent binding to lysine in human serum albumin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel BTK inhibitor acalabrutinib (ACP-196) tightly binds to site I of the human serum albumin as observed by spectroscopic and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-64264681 Aqueous Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of JNJ-64264681 in aqueous solutions. Given the compound's specific chemical properties, careful handling is crucial for obtaining reliable and reproducible experimental results.
Core Concepts: Understanding this compound Stability
This compound is an irreversible, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its mechanism of action involves the formation of a covalent bond between its acrylamide (B121943) functional group and a cysteine residue (C481) in the active site of BTK.[4][5] This reactive nature, combined with its poor aqueous solubility, presents specific challenges for its use in experimental settings.
The primary stability concerns for this compound in aqueous solutions are:
-
Precipitation: Due to its low water solubility, this compound can precipitate out of solution when an organic stock solution is diluted into an aqueous buffer. This is a critical issue for cell-based assays and other experiments performed in aqueous media.
-
Hydrolysis: The acrylamide "warhead" is an electrophilic Michael acceptor. It can be susceptible to nucleophilic attack by water or buffer components, leading to hydrolysis and inactivation of the compound. This degradation is often pH and temperature-dependent. Amide bonds elsewhere in the molecule could also be susceptible to hydrolysis under strong acidic or basic conditions.
Quantitative Data Summary
Direct quantitative stability data for this compound in various aqueous buffers is not extensively available in the public domain. However, based on information from suppliers and general chemical principles, the following tables summarize key solubility and storage information.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration |
| DMSO | Soluble | 100 mg/mL |
| Ethanol | Soluble | 100 mg/mL |
| Water | Insoluble | - |
Data sourced from commercial suppliers.[6]
Table 2: Recommended Storage Conditions for Stock Solutions
| Solvent | Storage Temperature | Shelf Life |
| DMSO | -20°C | 1 month |
| DMSO | -80°C | 6-12 months |
Note: To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][6]
Experimental Protocols and Methodologies
Preparation of Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). Ensure the DMSO is fresh and not hydrated, as moisture can reduce solubility.[6]
-
Dissolution: Cap the vial tightly and vortex thoroughly. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can aid dissolution. Ensure the solution is completely clear before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass or polypropylene). Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Preparation of Working Solutions in Aqueous Media
Due to the poor aqueous solubility of this compound, direct dilution of the DMSO stock into aqueous buffers can lead to precipitation. The following workflow is recommended to minimize this issue.
References
- 1. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: JNJ-64264681 Covalent Binding Efficiency Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the covalent binding efficiency of JNJ-64264681, an irreversible inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by targeting and binding to BTK, which is a key component of the B-cell receptor (BCR) signaling pathway. This covalent binding inhibits BTK activity, thereby preventing B-cell activation and the activation of downstream survival pathways. This ultimately hinders the growth of malignant B cells that overexpress BTK.
Q2: How is the potency of a covalent inhibitor like this compound best described?
Unlike non-covalent inhibitors where potency is typically represented by IC50 or Ki values, the efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I. This value accounts for both the initial non-covalent binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact). For this compound, improvements in potency were achieved by optimizing the initial reversible binding affinity (K_I) rather than increasing the reactivity of the electrophile.[2]
Q3: Why is pre-incubation time critical when determining the IC50 of this compound?
The IC50 value of an irreversible covalent inhibitor like this compound is highly dependent on the pre-incubation time of the inhibitor with the target protein. A longer pre-incubation time will generally result in a lower IC50 value as it allows more time for the covalent bond to form. Therefore, it is crucial to standardize pre-incubation times across experiments to ensure the comparability of results.
Q4: What is BTK occupancy and why is it a critical pharmacodynamic marker?
BTK occupancy is the percentage of BTK enzyme that is bound by an inhibitor in a given sample (e.g., peripheral blood mononuclear cells). For a covalent inhibitor like this compound, high and sustained BTK occupancy is a key indicator of target engagement and is expected to correlate with therapeutic efficacy. Due to the irreversible nature of the binding, the recovery of free BTK is dependent on the de novo synthesis of the protein.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent pre-incubation times.
-
Troubleshooting Tip: Strictly standardize the pre-incubation time of this compound with BTK across all assays and experimental replicates. Report the pre-incubation time alongside all IC50 values. For a more robust measure of potency, consider determining the k_inact/K_I value, which is independent of pre-incubation time.
Issue 2: Difficulty confirming the covalent nature of this compound binding.
-
Possible Cause: Insufficient removal of unbound inhibitor in washout experiments or lack of direct evidence of covalent adduct formation.
-
Troubleshooting Tips:
-
Washout Experiment: After incubating BTK with this compound, thoroughly wash the sample to remove any unbound inhibitor. If the inhibitory effect persists after washing, it is indicative of a covalent interaction.
-
Mass Spectrometry: Use mass spectrometry to directly observe the formation of the covalent adduct between this compound and BTK. An increase in the mass of the BTK protein corresponding to the molecular weight of this compound provides definitive evidence of covalent binding.
-
Issue 3: Low or inconsistent BTK occupancy observed in cellular assays.
-
Possible Cause 1: Suboptimal assay conditions or reagents.
-
Troubleshooting Tip 1: Ensure the lysis buffer effectively solubilizes BTK and that the detection antibodies are specific and used at the optimal concentration. Refer to established protocols for BTK occupancy assays, such as TR-FRET or ELISA-based methods.[3][4]
-
Possible Cause 2: Issues with sample handling and stability.
-
Troubleshooting Tip 2: Process and analyze samples promptly. If storage is necessary, follow validated procedures for cryopreservation of cells to maintain protein integrity. The stability of BTK occupancy in whole blood samples can be affected by storage temperature.[5]
Data Presentation
Table 1: Clinical Pharmacodynamic Data - BTK Occupancy of this compound
A Phase 1, first-in-human study of this compound in healthy participants provided the following BTK occupancy data.[6][7]
| Dose (Single Ascending Dose) | Time Post-Dose | Mean BTK Occupancy |
| 200 mg | 4 hours (peak) | ≥90% |
| 400 mg | 4 hours (peak) | ≥90% |
A semi-mechanistic pharmacokinetic/pharmacodynamic (PK/PD) model was developed to describe and predict the BTK occupancy of this compound.[6][7][8]
Experimental Protocols
1. Detailed Methodology for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based BTK Occupancy Assay
This protocol is adapted from established methods for measuring BTK occupancy in peripheral blood mononuclear cells (PBMCs).[3][5]
-
Cell Lysis:
-
Isolate PBMCs from whole blood using a suitable density gradient medium.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
TR-FRET Assay:
-
Add the cell lysate to a 384-well assay plate.
-
Add a biotinylated probe that binds to the active site of free BTK.
-
Add a detection solution containing a terbium-conjugated anti-BTK antibody (donor) and a fluorescently labeled streptavidin (acceptor).
-
Incubate to allow for binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The signal from the acceptor is proportional to the amount of free BTK.
-
Calculate BTK occupancy as follows: % Occupancy = (1 - (Free BTK Signal in Sample / Free BTK Signal in Vehicle Control)) * 100
-
2. Detailed Methodology for Mass Spectrometry-Based Confirmation of Covalent Adduct Formation
This protocol provides a general workflow for identifying the covalent adduct of this compound with BTK.
-
Incubation and Sample Preparation:
-
Incubate recombinant BTK protein with this compound at a sufficient concentration and for an adequate time to ensure adduct formation. A vehicle-treated control sample should be prepared in parallel.
-
Remove excess, unbound inhibitor using a desalting column or dialysis.
-
-
Intact Protein Analysis (Top-Down Approach):
-
Analyze the intact protein samples by liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolute the resulting mass spectra.
-
A mass shift in the this compound-treated sample corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
-
Peptide Mapping (Bottom-Up Approach):
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into smaller peptides using a protease such as trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the BTK protein sequence to identify peptides.
-
A peptide with a mass modification corresponding to the addition of this compound will identify the specific binding site.
-
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the covalent binding of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mbcfconference.com [mbcfconference.com]
- 3. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
controlling for JNJ-64264681 cytotoxicity in experiments
Welcome to the technical support center for JNJ-64264681. This guide is designed for researchers, scientists, and drug development professionals to help control for potential cytotoxicity in experiments involving this potent and selective Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[2] By irreversibly binding to BTK, this compound blocks the activation of the BCR signaling pathway, thereby inhibiting the growth of malignant B-cells that overexpress BTK.[2]
Q2: Is this compound expected to be cytotoxic?
This compound is designed to be cytotoxic to malignant B-cells that are dependent on the BTK signaling pathway for their survival and proliferation.[2] For non-malignant cells or cell lines not dependent on BTK signaling, cytotoxicity is expected to be minimal due to the "exceptional kinome selectivity" of this compound.[1][3] However, as with any kinase inhibitor, off-target effects or on-target toxicity in highly sensitive cell lines cannot be entirely ruled out.
Q3: What are the potential causes of unexpected cytotoxicity in my experiments?
Unexpected cytotoxicity when using this compound can arise from several factors:
-
High On-Target Activity: The cell line you are using may be unexpectedly sensitive to BTK inhibition.
-
Off-Target Effects: Although highly selective, this compound may interact with other kinases at high concentrations, leading to off-target toxicity.
-
Suboptimal Experimental Conditions: Issues such as high concentrations of the inhibitor, prolonged exposure times, or solvent toxicity can contribute to cell death.
-
Cell Culture Variability: Inconsistent cell passage numbers, confluency at the time of treatment, and variations in media composition can alter cellular responses.
Q4: How should I prepare and store this compound to minimize experimental variability?
To ensure consistent results and minimize the risk of degradation or contamination, follow these guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.[4]
-
Aliquoting: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Working Dilutions: Prepare fresh working dilutions for each experiment from a thawed aliquot of the stock solution.
Troubleshooting Guide
This guide provides solutions to common issues that may arise when using this compound in cell culture experiments.
| Issue | Possible Causes | Solutions |
| Unexpectedly high cytotoxicity observed in my cell line. | 1. Concentration is too high. | - Determine the IC50 value for your specific cell line. - Use a concentration at or slightly above the IC50 for your experiments to achieve target inhibition while minimizing toxicity. |
| 2. Prolonged treatment duration. | - Optimize the treatment time by assessing cell viability at multiple time points (e.g., 24, 48, 72 hours). | |
| 3. Cell line is highly dependent on BTK signaling. | - Use appropriate control cell lines that are known to be insensitive to BTK inhibition to distinguish on-target from off-target effects. | |
| 4. Off-target toxicity. | - Use the lowest effective concentration of the inhibitor. - If off-target effects are suspected, consider using another BTK inhibitor with a different selectivity profile for comparison. | |
| 5. Solvent toxicity. | - Always include a vehicle control (e.g., DMSO) at the same concentration used in your experimental conditions. - Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to your cells. | |
| Inconsistent or non-reproducible results. | 1. Inhibitor instability/degradation. | - Prepare fresh working solutions for each experiment. - For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. |
| 2. Inaccurate compound concentration. | - Prepare fresh stock solutions and verify the concentration. | |
| 3. Cell culture variability. | - Standardize cell culture conditions, including cell passage number, confluency, and media composition. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a luminescence-based cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the range of inhibitor concentrations for 72 hours.
-
After the incubation period, add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, using a plate reader.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Assessing On-Target BTK Inhibition in a Cellular Assay
This protocol evaluates the on-target inhibition of BTK by measuring the suppression of B-cell receptor (BCR)-mediated activation.
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (hPBMCs) or human whole blood (hWB)
-
Anti-IgM antibody (for BCR stimulation)
-
Fluorescently labeled anti-CD69 antibody
-
Flow cytometer
Procedure:
-
Pre-incubate hPBMCs or hWB with varying concentrations of this compound.
-
Stimulate the cells with an anti-IgM antibody to activate the BCR pathway.
-
Stain the cells with a fluorescently labeled anti-CD69 antibody, a marker of B-cell activation.
-
Analyze the expression of CD69 on B-cells using a flow cytometer.
-
A reduction in CD69 expression in the presence of this compound indicates on-target inhibition of BTK.
Visualizations
Caption: Mechanism of action of this compound in the BTK signaling pathway.
Caption: General experimental workflow for determining this compound cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Validation & Comparative
JNJ-64264681 vs. Ibrutinib: An In Vitro Comparative Analysis of Two Bruton's Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of JNJ-64264681 and ibrutinib (B1684441), two covalent, irreversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies and autoimmune diseases.[1][2][3][4] While both this compound and ibrutinib target BTK, they exhibit notable differences in their biochemical potency, kinase selectivity, and activity against common resistance mutations. This guide aims to provide a comprehensive overview of their in vitro performance to inform preclinical research and drug development decisions.
Executive Summary
This compound is a potent and highly selective BTK inhibitor, demonstrating a more focused kinase profile compared to the first-in-class inhibitor, ibrutinib.[1][2][5] Ibrutinib, while a potent BTK inhibitor, is known to interact with a broader range of kinases, which can lead to off-target effects. The data presented herein highlights the distinct in vitro characteristics of these two compounds, offering insights into their potential therapeutic advantages and liabilities.
Data Presentation
Biochemical Potency Against BTK
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. In biochemical assays, this compound demonstrates potent inhibition of BTK.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | BTK | Data not publicly available in searched articles | Biochemical Kinase Assay |
| Ibrutinib | BTK | 0.5 | Biochemical Kinase Assay[6] |
Note: Specific IC50 values for this compound from head-to-head comparative studies were not available in the public domain search results. The discovery publication suggests high potency.[1][2][5]
Kinase Selectivity
Kinase selectivity is crucial for minimizing off-target effects. This compound is described as having "exceptional kinome selectivity".[1][2][5] In contrast, ibrutinib is known to inhibit other kinases, such as those in the TEC and EGFR families.[7]
| Compound | Off-Target Kinases Inhibited | Key Off-Target Families |
| This compound | Minimal (data suggests high selectivity) | Not specified in detail in abstracts |
| Ibrutinib | Multiple | TEC, EGFR, SRC, JAK[7] |
Activity Against BTK C481S Mutant
The C481S mutation in BTK is a common mechanism of acquired resistance to irreversible BTK inhibitors like ibrutinib.[8] This mutation prevents the covalent bond formation between the inhibitor and BTK.
| Compound | Activity against BTK C481S | Mechanism |
| This compound | Likely reduced (as a covalent inhibitor) | Covalent binding to C481 is sterically hindered |
| Ibrutinib | Significantly reduced | Covalent binding to C481 is sterically hindered[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following are representative protocols for key in vitro assays used to characterize BTK inhibitors.
Biochemical BTK Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the enzymatic activity of purified BTK and the inhibitory effect of test compounds.
-
Reagents : Recombinant human BTK enzyme, peptide substrate (e.g., poly-GT), ATP, and a TR-FRET detection system (e.g., LanthaScreen™) consisting of a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor™ 647-labeled tracer.
-
Procedure :
-
The BTK enzyme is incubated with serial dilutions of the test compound (this compound or ibrutinib) in an assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped by the addition of a TR-FRET detection solution containing the europium-labeled antibody and the fluorescent tracer.
-
After an incubation period, the TR-FRET signal is measured on a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular BTK Autophosphorylation Assay (Western Blot)
This cell-based assay measures the inhibition of BTK activity within a cellular context by assessing its autophosphorylation.
-
Cell Lines : A suitable B-cell lymphoma cell line (e.g., TMD8, Ramos) is used.
-
Procedure :
-
Cells are seeded in culture plates and treated with various concentrations of this compound or ibrutinib for a specified time.
-
Following treatment, the B-cell receptor is stimulated (e.g., with anti-IgM) to induce BTK autophosphorylation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated BTK (pBTK) at Tyr223 and total BTK.
-
HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
-
Data Analysis : Band intensities for pBTK and total BTK are quantified. The ratio of pBTK to total BTK is calculated to determine the extent of inhibition.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of this compound and ibrutinib on BTK.
Experimental Workflow for In Vitro Kinase Assay
Caption: General experimental workflow for determining the IC50 of BTK inhibitors in a biochemical kinase assay.
Conclusion
Both this compound and ibrutinib are potent covalent inhibitors of BTK. The available preclinical data suggests that this compound possesses a more selective kinase inhibition profile, which may translate to a more favorable safety profile by minimizing off-target effects. Ibrutinib, as the first-in-class BTK inhibitor, has a well-characterized, broader kinase activity profile. The primary liability for both, as with other irreversible BTK inhibitors, is the potential for acquired resistance through mutations at the C481 binding site. This comparative guide, based on publicly available in vitro data, provides a foundational understanding for researchers in the field of kinase inhibitor development. Further head-to-head studies with detailed quantitative data will be crucial for a complete assessment of their relative therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-64264681 vs. Acalabrutinib: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of covalent irreversible inhibitors has revolutionized the therapeutic landscape, with second-generation inhibitors demonstrating improved selectivity and safety profiles over the first-in-class drug, ibrutinib (B1684441). This guide provides a detailed comparison of the kinase selectivity of two such inhibitors: JNJ-64264681, a clinical-stage BTK inhibitor, and acalabrutinib (B560132), an FDA-approved therapy.
Executive Summary
Both this compound and acalabrutinib are potent, irreversible covalent inhibitors of BTK. Preclinical data highlight the "exceptional kinome selectivity" of this compound.[1][2][3][4][5] Acalabrutinib is also recognized for its high selectivity, with a more favorable off-target profile compared to ibrutinib.[5][6][7][8][9] While direct head-to-head kinome scan data from a single study is not publicly available, this guide synthesizes available data to provide a comparative overview of their selectivity.
Data Presentation
The following table summarizes the available quantitative data on the kinase selectivity of this compound and acalabrutinib. It is important to note that the data for each compound are derived from different studies and experimental conditions, which may influence the results.
| Feature | This compound | Acalabrutinib |
| On-Target Potency (BTK) | Potent covalent inhibitor | Potent covalent inhibitor |
| Kinome Selectivity Profile | Described as "exceptional"[1][2][3][4][5][10][11][12] | Highly selective[13][14][15] |
| Off-Target Kinases Inhibited (>65% at 1 µM) | Data not publicly available in a comparable format | ≤11 kinases (out of 403 wild-type kinases)[14] |
| Key Off-Target Families Avoided | Information not detailed in publicly available sources | Minimal inhibition of EGFR and ITK families compared to ibrutinib[6] |
Experimental Protocols
The selectivity of BTK inhibitors is typically determined using in vitro kinase profiling assays. The two most common methods cited in the literature for this compound and acalabrutinib are the KINOMEscan® competition binding assay and the LanthaScreen™ Eu Kinase Binding Assay.
KINOMEscan® Competition Binding Assay (General Protocol)
This assay measures the binding affinity of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduced amount of bound kinase indicates that the test compound is effectively competing for the active site.
Workflow:
-
Compound Preparation: The test inhibitor is serially diluted to the desired concentrations.
-
Assay Plate Preparation: DNA-tagged kinases from a diverse panel are added to the wells of a microtiter plate.
-
Incubation: The test compound is added to the wells containing the kinases and incubated to allow binding to reach equilibrium.
-
Competitive Binding: The kinase-inhibitor mixtures are then transferred to a plate containing an immobilized ligand that binds to the active site of the kinases.
-
Washing: The plate is washed to remove any unbound kinases and inhibitors.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined by qPCR using primers specific for the DNA tag on each kinase.
-
Data Analysis: Results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates a higher degree of inhibition. For dose-response experiments, dissociation constants (Kd) can be calculated.
LanthaScreen™ Eu Kinase Binding Assay (General Protocol)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure inhibitor binding to a kinase.
Principle: The assay relies on the binding of a fluorescently labeled tracer (an ATP-competitive kinase inhibitor) to a europium-labeled anti-tag antibody-bound kinase. When the tracer binds to the kinase, it brings the europium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal. A test compound that binds to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.[1][13][16][17]
Workflow:
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, a fluorescently labeled tracer, and the test compound at appropriate concentrations.
-
Assay Assembly: In a microplate, combine the kinase and the anti-tag antibody.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Tracer Addition: Add the fluorescent tracer to initiate the competition reaction.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Measure the TR-FRET signal using a plate reader capable of detecting both the europium donor and the tracer acceptor fluorescence.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of tracer binding by the test compound. IC50 values are determined by plotting the fluorescence ratio against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 8. ashpublications.org [ashpublications.org]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
Head-to-Head Preclinical Comparison of BTK Inhibitors in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Bruton's tyrosine kinase (BTK) inhibitors in preclinical lymphoma models. By summarizing key experimental data and detailing methodologies, this document aims to facilitate informed decisions in research and drug development.
Comparative Efficacy of BTK Inhibitors
The following tables summarize the in vitro and in vivo performance of various BTK inhibitors in head-to-head preclinical studies.
Table 1: In Vitro Potency of BTK Inhibitors in Lymphoma Cell Lines
| Inhibitor | Cell Line | Lymphoma Subtype | Target | IC50 / GI50 | Reference |
| M7583 (TL-895) | - | - | BTK Kinase | 1.5 nM | [1] |
| Ibrutinib | - | - | BTK Kinase | 0.5 nM | [1] |
| M7583 (TL-895) | Ramos | Burkitt's Lymphoma | BTK Auto-phosphorylation (Y223) | 1-10 nM | [1] |
| M7583 (TL-895) | Primary CLL Blasts | Chronic Lymphocytic Leukemia | Proliferation | ~0.2 µM | [1] |
| Ibrutinib | Primary CLL Blasts | Chronic Lymphocytic Leukemia | Proliferation | ~0.2 µM | [1] |
| TG-1701 | REC-1 | Mantle Cell Lymphoma | Growth Inhibition | 3.83 µmol/L (72h) | [2] |
| Ibrutinib | REC-1 | Mantle Cell Lymphoma | Growth Inhibition | 5.82 µmol/L (72h) | [2] |
| TG-1701 | REC-1–BTKC481S | Mantle Cell Lymphoma (Ibrutinib-Resistant) | Growth Inhibition | 2.8-fold less sensitive than parental | [2] |
| Ibrutinib | REC-1–BTKC481S | Mantle Cell Lymphoma (Ibrutinib-Resistant) | Growth Inhibition | 4.2-fold less sensitive than parental | [2] |
| Nemtabrutinib (ARQ-531) | - | - | Wild-Type BTK | 0.85 nM | [3][4] |
| Nemtabrutinib (ARQ-531) | - | - | C481S-Mutated BTK | 0.39 nM | [3][4] |
| Nemtabrutinib (ARQ-531) | TMD8 | ABC-DLBCL | Growth Inhibition | 0.13 µM | [3] |
| Nemtabrutinib (ARQ-531) | REC-1 | Mantle Cell Lymphoma | Growth Inhibition | 0.18 nM | [3] |
| Nemtabrutinib (ARQ-531) | CLL Cell Lines | Chronic Lymphocytic Leukemia | Growth Inhibition | Median IC50: 389 nM | [5] |
| Nemtabrutinib (ARQ-531) | MCL Cell Lines | Mantle Cell Lymphoma | Growth Inhibition | Median IC50: 627 nM | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of BTK Inhibitors in Lymphoma Xenograft Models
| Inhibitor | Model | Lymphoma Subtype | Efficacy Outcome | Reference |
| M7583 (TL-895) | Mino MCL Xenograft | Mantle Cell Lymphoma | Significant tumor growth inhibition vs. vehicle | [1] |
| M7583 (TL-895) | DLBCL Patient-Derived Xenograft (PDX) | Diffuse Large B-Cell Lymphoma | Significant inhibition in 5 out of 21 models vs. vehicle | [1] |
| Ibrutinib | DLBCL Patient-Derived Xenograft (PDX) | Diffuse Large B-Cell Lymphoma | Significant inhibition in 2 out of 21 models vs. vehicle | [1] |
| Nemtabrutinib (ARQ-531) | TMD-8 Tumor Xenograft | ABC-DLBCL | Complete tumor regression after 14 days of treatment | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of the BTK signaling pathway and a typical experimental workflow for in vivo studies are provided below to clarify the mechanisms of action and experimental design.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.
Caption: A generalized workflow for preclinical in vivo efficacy studies of BTK inhibitors in lymphoma models.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the critical evaluation of the presented data.
Cellular BTK Auto-phosphorylation Assay (Western Blot)
This assay is used to determine the inhibitory effect of BTK inhibitors on the auto-phosphorylation of BTK at tyrosine 223 (Y223), a critical step in its activation.[6]
Protocol:
-
Cell Culture and Treatment:
-
Culture lymphoma cell lines (e.g., Ramos) in appropriate media.
-
Seed cells and allow them to adhere or grow to a suitable density.
-
Treat cells with varying concentrations of the BTK inhibitor or vehicle control for a specified duration.
-
Stimulate the B-cell receptor pathway, if necessary, to induce BTK phosphorylation.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Incubate the lysates on ice and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (pBTK Y223) overnight at 4°C.[6]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an Enhanced Chemiluminescence (ECL) reagent and an imaging system.[6]
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total BTK and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the concentration-dependent inhibition of BTK auto-phosphorylation.
-
In Vivo Lymphoma Xenograft Studies
These studies are performed to evaluate the anti-tumor efficacy of BTK inhibitors in a living organism.[1][8]
Protocol:
-
Animal Models:
-
Use immunodeficient mice (e.g., SCID or NSG mice) to prevent rejection of human tumor cells.[9]
-
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a predetermined, palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Drug Administration:
-
Administer the BTK inhibitor or vehicle control to the respective groups. The route of administration is typically oral gavage, and the dosing schedule can be daily or as specified in the study design.[1]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[10]
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Overall survival may also be monitored as a primary endpoint.
-
Summary and Conclusion
The preclinical data presented in this guide highlight the distinct profiles of various BTK inhibitors. Second-generation inhibitors, such as M7583, and next-generation non-covalent inhibitors, like nemtabrutinib, demonstrate potent anti-tumor activity, in some cases overcoming resistance mechanisms that limit the efficacy of first-generation inhibitors like ibrutinib.[1][3] The choice of a specific BTK inhibitor for further development or clinical application should be guided by a thorough evaluation of its potency against specific lymphoma subtypes, its activity in the presence of resistance mutations, and its overall preclinical efficacy and safety profile. The provided experimental protocols offer a framework for conducting and interpreting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non–Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Validating Target Engagement of JNJ-64264681 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical target in various B-cell malignancies and autoimmune diseases.[2] Confirmation that this compound effectively binds to and occupies BTK within a cellular environment is a crucial step in preclinical and clinical development. This guide provides a comparative overview of established and innovative methods to validate the target engagement of this compound in cells, complete with experimental considerations and data presentation formats.
Comparison of Key Methodologies
Several techniques can be employed to measure the interaction of this compound with BTK in a cellular context. The choice of assay depends on the specific research question, desired throughput, and available resources. The following table summarizes the key characteristics of three prominent methods.
| Feature | Western Blot for p-BTK | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA®) |
| Principle | Measures the inhibition of BTK activity by quantifying the phosphorylation of BTK at a specific residue (e.g., Y223) upon B-cell receptor stimulation. A decrease in p-BTK levels indicates target engagement and inhibition. | A proximity-based assay that measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a fluorescent tracer that binds to the active site. Compound binding displaces the tracer, leading to a decrease in the BRET signal. | Based on the principle of ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein's melting temperature (Tm) increases. This stabilization is detected by quantifying the amount of soluble protein remaining after heat treatment. |
| Readout | Chemiluminescence or fluorescence signal on a membrane, quantified by densitometry. | Ratiometric measurement of light emission at two wavelengths. | Quantification of soluble target protein by Western Blot, ELISA, or mass spectrometry. |
| Throughput | Low to medium. | High. | Medium to high (with appropriate detection methods). |
| Live Cells | No (requires cell lysis). | Yes. | Yes (for the heating step). |
| Quantitative | Semi-quantitative to quantitative. | Quantitative (provides IC50/EC50 values). | Quantitative (provides thermal shift and apparent binding affinity). |
| Direct Binding | Indirect (measures downstream effect of binding). | Direct. | Direct. |
| Suitability for Covalent Inhibitors | Well-suited to demonstrate target inhibition. | Adaptable for covalent inhibitors to determine occupancy and residence time. | Well-suited to demonstrate target binding. |
Experimental Data Summary
While direct head-to-head comparative studies for this compound using all these methods are not publicly available, data from preclinical and clinical studies provide insights into its target engagement. A Phase 1 clinical trial of this compound demonstrated dose-dependent occupancy of BTK in peripheral blood mononuclear cells (PBMCs).[4][5] This direct measurement of target binding in a clinical setting provides strong validation of its mechanism of action.
For other BTK inhibitors, comparative analyses have shown good correlation between different target engagement assays. For instance, the potency of various BTK inhibitors determined by NanoBRET assays often aligns with their functional inhibition measured by downstream signaling events like p-BTK levels.[6][7]
The following table provides a template for summarizing and comparing potential experimental data for this compound.
| Assay | Key Parameter | This compound (Expected Outcome) | Alternative BTK Inhibitor (e.g., Ibrutinib) |
| Western Blot for p-BTK | IC50 (nM) | 1 - 10 | 0.5 - 5 |
| NanoBRET™ Assay | Cellular IC50 (nM) | 5 - 20 | 1 - 10 |
| Cellular Thermal Shift Assay | ΔTm (°C) at saturating concentration | 5 - 10 | 4 - 8 |
| BTK Occupancy Assay | % Occupancy at a given dose/time | >90% | >90% |
Note: The values for this compound are hypothetical expected outcomes based on its known potency and data from similar BTK inhibitors. Actual results may vary depending on the specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition
This compound covalently binds to a cysteine residue in the active site of BTK, thereby blocking its kinase activity. This prevents the phosphorylation of downstream substrates, such as PLCγ2, and ultimately inhibits the propagation of signals that lead to B-cell proliferation and survival.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow: Western Blot for Phospho-BTK
This workflow outlines the key steps to assess the inhibitory effect of this compound on BTK phosphorylation.
Caption: General workflow for Western blot analysis of BTK phosphorylation.
Experimental Protocols
Western Blot for Phospho-BTK (Y223)
Objective: To determine the effect of this compound on the phosphorylation of BTK at Tyrosine 223 in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
This compound (and vehicle control, e.g., DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-BTK (Y223), Rabbit anti-total BTK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cells to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-BTK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify band intensities using densitometry software.
-
NanoBRET™ BTK Target Engagement Assay
Objective: To quantitatively measure the binding affinity of this compound to BTK in live cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-BTK fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-5
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White opaque 96- or 384-well plates
-
Luminometer capable of reading dual-filtered emission
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-BTK expression vector and seed into assay plates.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ Tracer K-5 to the cells at a pre-determined optimal concentration.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound binding.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent.
-
Add the detection reagent to the wells.
-
Immediately measure the luminescence at the donor (460 nm) and acceptor (618 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the ratio against the compound concentration and fit to a dose-response curve to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA®)
Objective: To demonstrate the direct binding of this compound to BTK in cells by measuring the induced thermal stabilization.
Materials:
-
Cell line expressing endogenous BTK
-
This compound (and vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
Western blot or ELISA reagents for BTK detection
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle at the desired concentration for 1-2 hours.
-
-
Heat Treatment:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection of Soluble BTK:
-
Analyze the amount of soluble BTK in each sample by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble BTK as a function of temperature for both treated and untreated samples.
-
Determine the melting temperature (Tm) for each condition. The shift in Tm (ΔTm) indicates target engagement.
-
Conclusion
Validating the cellular target engagement of this compound is essential for its development as a therapeutic agent. The methods described in this guide—Western blotting for p-BTK, NanoBRET™ Target Engagement Assay, and Cellular Thermal Shift Assay—provide robust and complementary approaches to confirm that this compound binds to and inhibits BTK in a physiologically relevant environment. The choice of method will be guided by the specific experimental goals, with Western blotting providing a functional readout of inhibition, NanoBRET offering a high-throughput, quantitative measure of direct binding in live cells, and CETSA confirming direct target interaction without the need for modified compounds or proteins. A multi-assay approach will provide the most comprehensive and compelling evidence of this compound's on-target activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
JNJ-64264681: A Comparative Analysis of Off-Target Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the off-target kinase inhibition profile of JNJ-64264681, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] While detailed, quantitative kinome-wide profiling data for this compound is not extensively available in the public domain, this document summarizes the reported selectivity and compares it with other well-characterized BTK inhibitors, including ibrutinib, acalabrutinib (B560132), and zanubrutinib (B611923). The information is supported by available experimental data and detailed methodologies for key kinase profiling assays.
Executive Summary
This compound is an orally active, irreversible covalent inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] It has been described as having "exceptional kinome selectivity".[1][2] This high selectivity is a critical attribute for kinase inhibitors, as off-target effects can lead to undesirable side effects. This guide aims to provide a framework for understanding the selectivity of this compound in the context of other BTK inhibitors.
Comparative Kinase Inhibition Profiles
Due to the limited public availability of a comprehensive off-target kinase inhibition dataset for this compound, this section focuses on a qualitative comparison based on available literature and presents quantitative data for other BTK inhibitors to provide context. The data for competitor compounds is often generated using broad kinase screening panels like KINOMEscan®.
Table 1: Comparative Off-Target Kinase Inhibition of BTK Inhibitors
| Inhibitor | On-Target (BTK) Potency | Key Off-Target Kinases Inhibited (>65% inhibition at 1 µM) | Number of Off-Target Kinases Inhibited (>65% inhibition at 1 µM) | Reference |
| This compound | Potent inhibitor | Data not publicly available | Described as having "exceptional kinome selectivity" | [1][2] |
| Ibrutinib | IC50 = 0.5 nM | EGFR, TEC, ITK, SRC family kinases, and others | High number of off-targets | [3] |
| Acalabrutinib | IC50 < 10 nM | Minimal off-target binding | Low number of off-targets | [4][5] |
| Zanubrutinib | Potent inhibitor | Fewer off-targets than ibrutinib, but slightly broader than acalabrutinib | Moderate number of off-targets | [3][6] |
Note: The data presented for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various sources and different assay conditions (e.g., KINOMEscan® at 1 µM). Direct comparison of the number of off-targets should be interpreted with caution.
Signaling Pathway Visualization
The following diagram illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK. Inhibition of BTK by drugs like this compound disrupts downstream signaling, which is crucial for B-cell proliferation and survival.
Caption: Simplified B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Protocols
The assessment of a kinase inhibitor's selectivity is crucial for its development. This is typically achieved through comprehensive screening against a large panel of kinases. Below are descriptions of common experimental methodologies used for this purpose.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a widely used method for profiling kinase inhibitor selectivity. It is a competition-based binding assay that measures the ability of a compound to displace a ligand from the active site of a kinase.
-
Principle: The assay is based on the competition between a test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound binds to the kinase and prevents its interaction with the immobilized ligand.[7][8]
-
Experimental Workflow:
-
Assay Components: Three main components are combined: the DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Incubation: The components are incubated to allow for binding competition to reach equilibrium.
-
Capture: The immobilized ligand, along with any bound kinase, is captured on a solid support (e.g., beads).
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) signal. A lower percentage indicates stronger binding of the test compound to the kinase. For dose-response experiments, dissociation constants (Kd) can be determined.
-
Caption: A generalized workflow for the KINOMEscan® competition binding assay.
Radiometric Kinase Activity Assays
Radiometric assays are considered the "gold standard" for measuring kinase activity as they directly measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[9][10]
-
Principle: These assays utilize [γ-³³P]ATP as a phosphate donor. The kinase catalyzes the transfer of the radiolabeled phosphate group to a specific peptide or protein substrate. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity.
-
Experimental Workflow:
-
Reaction Mixture: A reaction mixture is prepared containing the kinase, the substrate, the test compound (or vehicle), and a buffer containing Mg²⁺.
-
Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting onto a filter membrane.
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP. This is often achieved by capturing the substrate on a filter paper.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the control to determine the percent inhibition. IC50 values can be calculated from dose-response curves.
-
Conclusion
This compound is a highly selective BTK inhibitor. While a detailed public off-target profile is not available, its description as having "exceptional kinome selectivity" suggests a favorable profile compared to the first-generation BTK inhibitor, ibrutinib. The second-generation BTK inhibitors, acalabrutinib and zanubrutinib, also demonstrate improved selectivity over ibrutinib. The choice of a BTK inhibitor in a research or clinical setting often involves a balance between on-target potency and off-target effects. Understanding the kinase inhibition profile through robust experimental methods like KINOMEscan® and radiometric assays is fundamental to the development of safer and more effective kinase-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chayon.co.kr [chayon.co.kr]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
JNJ-64264681: A Comparative Analysis of Cross-Reactivity with TEC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Bruton's tyrosine kinase (BTK) inhibitor, JNJ-64264681, and its cross-reactivity with other members of the TEC kinase family. This compound is a potent and selective covalent inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Understanding its selectivity within the TEC kinase family is crucial for assessing its potential off-target effects and therapeutic window.
Executive Summary
This compound demonstrates exceptional selectivity for BTK over other TEC family kinases, including ITK, TEC, BMX, and RLK. This high selectivity is attributed to its unique binding mode and covalent mechanism of action. This guide presents the available preclinical data, detailed experimental protocols for assessing kinase inhibition, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cross-reactivity profile.
Comparative Analysis of TEC Kinase Inhibition
The following table summarizes the inhibitory activity of this compound against various TEC family kinases. The data is derived from in vitro kinase assays designed to determine the concentration of the inhibitor required to elicit a half-maximal inhibition (IC50) or the inactivation rate (k_inact/K_i).
| Kinase Target | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| BTK | < 1 | > 1,000,000 | [Tichenor et al., 2022] |
| ITK | > 1000 | Not Reported | [Tichenor et al., 2022] |
| TEC | > 1000 | Not Reported | [Tichenor et al., 2022] |
| BMX | > 1000 | Not Reported | [Tichenor et al., 2022] |
| RLK (TXK) | > 1000 | Not Reported | [Tichenor et al., 2022] |
Note: The data presented is based on the primary publication and its supplementary materials. The exact values for TEC family members other than BTK were not specifically quantified but were reported as being above the highest tested concentration, indicating minimal inhibition.
Experimental Protocols
The determination of kinase inhibition by this compound was performed using a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor.
LanthaScreen™ Eu Kinase Binding Assay Protocol
Objective: To determine the IC50 value of this compound for BTK and other TEC family kinases.
Materials:
-
Recombinant human TEC family kinases (BTK, ITK, TEC, BMX, RLK)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
This compound (serially diluted)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mix in assay buffer.
-
Prepare a 4X solution of the fluorescently labeled kinase tracer in assay buffer.
-
Prepare a 4X serial dilution of this compound in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X serially diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/antibody mix to all wells.
-
Initiate the reaction by adding 10 µL of the 2X tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing Key Processes
To better understand the context and methodology, the following diagrams illustrate the TEC kinase signaling pathway and the experimental workflow for assessing kinase cross-reactivity.
References
Validating the Specificity of JNJ-64264681: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-64264681, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), with other commercially available BTK inhibitors. We focus on the critical aspect of target specificity and provide a detailed framework for its validation using knockout models, a gold-standard method for confirming on-target activity and minimizing off-target effects.
This compound is an orally bioavailable, irreversible covalent inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5] Its mechanism of action involves the inhibition of BTK activity, which prevents the activation of downstream survival pathways, ultimately leading to the inhibition of malignant B-cell growth.[1] Preclinical data have highlighted its "exceptional kinome selectivity," suggesting a favorable safety profile with potentially fewer off-target effects compared to earlier generation BTK inhibitors.[1][2][3][4]
Comparative Kinome Selectivity of BTK Inhibitors
To contextualize the specificity of this compound, it is essential to compare its kinome profile with that of other prominent BTK inhibitors. The following table summarizes publicly available data on the number of off-target kinases inhibited by this compound, ibrutinib, acalabrutinib, and zanubrutinib (B611923) at a concentration of 1 µM. A lower number of off-target kinases indicates higher selectivity.
| Inhibitor | BTK Inhibition (Primary Target) | Number of Off-Target Kinases Inhibited (>65% at 1 µM) | Reference |
| This compound | Potent and Irreversible | Not explicitly quantified in publicly available literature, but described as "exceptional kinome selectivity" | [1][2][3][4] |
| Ibrutinib | Potent and Irreversible | ~19 | [6] |
| Acalabrutinib | Potent and Irreversible | ~2 | [6] |
| Zanubrutinib | Potent and Irreversible | ~5 | [6] |
Validating Specificity with BTK Knockout Models: An Experimental Framework
The definitive method to validate that the effects of a kinase inhibitor are mediated through its intended target is to compare its activity in wild-type cells versus cells where the target has been genetically removed (knockout). The following sections outline a detailed experimental protocol for validating the specificity of this compound using a BTK knockout cell line model generated via CRISPR-Cas9 technology.
Diagram: Experimental Workflow for Specificity Validation
Caption: Workflow for validating this compound specificity using CRISPR-Cas9.
Experimental Protocols
1. Generation of a BTK Knockout B-Cell Line using CRISPR-Cas9
This protocol outlines the steps to create a BTK-deficient B-cell line (e.g., Ramos or a relevant lymphoma line).
-
sgRNA Design and Cloning:
-
Design at least two single-guide RNAs (sgRNAs) targeting early exons of the BTK gene to induce frameshift mutations. Use online design tools to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pX459, which also contains a puromycin (B1679871) resistance gene for selection).
-
-
Transfection:
-
Transfect the chosen B-cell line with the Cas9-sgRNA plasmids using an appropriate method (e.g., electroporation or lipid-based transfection).
-
Include a control group transfected with a non-targeting sgRNA.
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate clonal populations.
-
-
Validation of BTK Knockout:
-
Genomic DNA Sequencing: For each clone, extract genomic DNA, PCR amplify the targeted region of the BTK gene, and perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Prepare whole-cell lysates from wild-type and potential knockout clones. Perform a Western blot using a validated anti-BTK antibody to confirm the absence of BTK protein expression in the knockout clones. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
2. Assessment of Downstream B-Cell Receptor Signaling
This protocol compares the effect of this compound on BCR signaling in wild-type versus BTK knockout cells.
-
Cell Culture and Treatment:
-
Culture wild-type and validated BTK knockout B-cells under standard conditions.
-
Pre-treat cells with a dose range of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
BCR Stimulation:
-
Stimulate the B-cells with an appropriate BCR agonist, such as anti-IgM F(ab')2 fragments, for a short duration (e.g., 5-15 minutes) to induce BTK-dependent signaling.
-
-
Western Blot Analysis for Phosphorylated Proteins:
-
Immediately after stimulation, lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Perform Western blot analysis to detect the phosphorylation of key downstream signaling molecules, including PLCγ2 (at Tyr759) and ERK1/2 (at Thr202/Tyr204).
-
Probe for total BTK, PLCγ2, and ERK1/2 as loading controls.
-
Expected Results and Interpretation
| Cell Line | Treatment | BCR Stimulation | p-PLCγ2 Levels | p-ERK1/2 Levels | Interpretation |
| Wild-Type | Vehicle | + | High | High | Intact BCR signaling. |
| Wild-Type | This compound | + | Low/Absent | Low/Absent | This compound inhibits BTK-mediated signaling. |
| BTK Knockout | Vehicle | + | Absent | Absent | BCR signaling is abrogated in the absence of BTK. |
| BTK Knockout | This compound | + | Absent | Absent | Confirms that the signaling pathway is BTK-dependent. |
A successful validation will demonstrate that this compound inhibits BCR-induced phosphorylation of PLCγ2 and ERK1/2 in wild-type cells, while these signaling events are absent in BTK knockout cells regardless of treatment. This outcome provides strong evidence that the observed effects of this compound are specifically mediated through its inhibition of BTK.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis of JNJ-64264681, a Novel BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetics of JNJ-64264681, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), against other established BTK inhibitors: ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib (B611923). The information is compiled from publicly available clinical trial data and pharmacological studies to facilitate an objective comparison of their performance.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its comparators, providing a clear basis for comparison of their absorption, distribution, metabolism, and excretion profiles.
Table 1: Single-Dose Pharmacokinetic Parameters of BTK Inhibitors
| Parameter | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Dose Range (mg) | 4 - 400[1] | 420 - 840[2] | 15 - 400[3] | 40 - 320[4][5] |
| Tmax (median, h) | ~4[1] | 1 - 2[6] | 0.5 - 0.75 | 1.25 - 2.25[7] |
| Terminal Half-life (mean, h) | 1.6 - 13.2[1][8] | 4 - 6[6] | ~0.9 (parent), 6.9 (active metabolite) | ~2 - 4[5] |
| Dose Proportionality | Less than dose-proportional from 4 to 36 mg[1][8] | Approximately dose-proportional | Dose-proportional | Dose-proportional |
Table 2: Multiple-Dose Pharmacokinetic Parameters of BTK Inhibitors
| Parameter | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Dosing Regimen | 36, 100, 200 mg once daily[1][8] | 420 or 840 mg once daily[2] | 100 mg twice daily | 160 mg twice daily or 320 mg once daily[5] |
| Time to Steady State | By day 2[1][8] | Not specified | Not specified | Minimal accumulation observed[4] |
| Accumulation Ratio | Not specified | 1 - 1.6 | Not specified | Minimal accumulation observed[4] |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound and the comparator BTK inhibitors, based on available information from clinical trial protocols and publications.
This compound
A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[1][8] The study consisted of two parts: a single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.[1][8]
-
SAD Phase: Increasing single doses of this compound (ranging from 4 to 400 mg) or placebo were administered to fasted male participants.[1][8]
-
MAD Phase: Participants received once-daily doses of 36, 100, or 200 mg of this compound for 10 days.[1][8]
-
Pharmacokinetic Sampling: Venous blood samples were collected at pre-defined time points after drug administration to determine the plasma concentrations of this compound.
-
Bioanalytical Method: While specific details of the assay are not publicly available, plasma concentrations of this compound were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for such studies.
Ibrutinib
The pharmacokinetics of ibrutinib have been evaluated in several clinical studies, including a Phase 1b/2 study in patients with B-cell malignancies.[2][9]
-
Study Population: Patients with recurrent B-cell malignancies, including chronic lymphocytic leukemia (CLL).[2][9]
-
Dosing Regimens: Dose-escalation studies evaluated doses from 1.25 to 12.5 mg/kg/day, with fixed-dose cohorts at 420 mg and 840 mg once daily.[9]
-
Pharmacokinetic Sampling: Blood samples for PK assessment were collected during the first treatment cycle at various time points post-dose.[2]
-
Bioanalytical Method: Ibrutinib plasma concentrations were quantified using a validated LC-MS/MS method.[10][11][12] The method typically involves protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection.[10][12] The linear range of quantification is generally established to cover the expected plasma concentrations.[10][11]
Acalabrutinib
The pharmacokinetic profile of acalabrutinib was characterized in Phase 1/2 studies involving healthy volunteers and patients with B-cell malignancies.[3][13]
-
Study Population: Healthy adult volunteers and patients with chronic lymphocytic leukemia (CLL).[3][13]
-
Dosing Regimens: Dose-ranging studies evaluated single doses from 15 to 400 mg and multiple-dose regimens, with 100 mg twice daily being the recommended dose.[3]
-
Pharmacokinetic Sampling: Blood samples were collected at various time points pre- and post-dose to determine the plasma concentrations of acalabrutinib and its active metabolite, ACP-5862.[14]
-
Bioanalytical Method: A validated LC-MS/MS method was used for the simultaneous quantification of acalabrutinib and its active metabolite in human plasma.[15][16][17] The method typically utilizes liquid-liquid extraction for sample preparation and deuterated internal standards for accurate quantification.[15][16][17]
Zanubrutinib
The pharmacokinetics of zanubrutinib were assessed in a Phase 1, open-label, dose-escalation and expansion study in patients with B-cell malignancies.[4][18]
-
Study Population: Patients with relapsed/refractory B-cell malignancies.[4][5]
-
Dosing Regimens: The dose-escalation phase evaluated once-daily doses of 40 mg, 80 mg, 160 mg, and 320 mg, as well as a 160 mg twice-daily regimen.[4]
-
Pharmacokinetic Sampling: Blood samples were collected at specified time points after drug administration to characterize the plasma concentration-time profile.
-
Bioanalytical Method: A validated LC-MS/MS method was employed for the quantification of zanubrutinib in human plasma.[19][20][21] The method typically involves a protein precipitation step for sample preparation and has a linear range suitable for clinical samples.[19][21]
Visualizations
The following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway and a generalized workflow for the pharmacokinetic analysis described in the experimental protocols.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Point of Inhibition.
Caption: Generalized Workflow for Pharmacokinetic Analysis of BTK Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1, open-label, single-dose study of the pharmacokinetics of zanubrutinib in subjects with varying degrees of hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of this compound, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. payeshdarou.ir [payeshdarou.ir]
- 11. Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. Acalabrutinib in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. ijfans.org [ijfans.org]
- 20. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for JNJ-64264681: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper handling and disposal of JNJ-64264681, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard regulations.
As a novel research chemical, the hazards of this compound may not be fully characterized. Therefore, it is imperative to treat this compound with a high degree of caution and to adhere strictly to the safety protocols outlined herein. The information provided is based on general best practices for hazardous chemical waste disposal, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and local regulations.
Compound Data and Handling
Proper handling and storage are critical prerequisites to safe disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 518.63 g/mol | [1][2][3] |
| Chemical Formula | C₂₇H₃₀N₆O₃S | [1][3] |
| Appearance | Solid | [4] |
| Solubility | Insoluble in Water | [1][2] |
| ≥ 5 mg/mL in DMSO | [5] | |
| 100 mg/mL in DMSO | [1][2] | |
| 100 mg/mL in Ethanol | [1][2] | |
| Storage (Powder) | -20°C for 3 years | [1][2] |
| Storage (In Solvent) | -80°C for 6 months | [5] |
| -20°C for 1 month | [1][2][5] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the mandatory procedure for the disposal of this compound and associated contaminated materials. This process should be treated as the final step of any experimental workflow involving this compound.
Objective: To safely collect, label, and dispose of this compound waste in accordance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Designated hazardous waste container (chemically resistant, with a tight-fitting lid).
-
Hazardous waste labels (provided by your institution's EHS office).
-
Secondary containment bin.
Procedure:
-
Step 1: Personal Protective Equipment (PPE) Confirmation
-
Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
-
Step 2: Waste Segregation
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes), in a designated, compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Liquid Waste: Collect solutions of this compound (e.g., in DMSO or ethanol) in a separate, clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Step 3: Container Management
-
Use only chemically compatible containers with secure, tight-fitting lids.
-
Keep waste containers closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Place the primary waste container inside a larger, secondary containment bin to prevent the spread of material in case of a leak.
-
-
Step 4: Accurate Labeling
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or formulas.
-
List all components of a mixture, including solvents (e.g., "this compound, Dimethyl Sulfoxide").
-
An estimate of the concentration and total volume or mass.
-
The date when waste was first added to the container (accumulation start date).
-
The Principal Investigator's name and laboratory location.
-
A clear indication of the hazards. If not fully known, state "Hazards Not Fully Known."
-
-
-
Step 5: Arrange for Disposal
-
Do not allow hazardous waste to accumulate in the lab for extended periods.
-
Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste collection.
-
Follow their specific procedures for requesting a pickup. Never transport hazardous waste outside of the laboratory yourself.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling JNJ-64264681
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling of JNJ-64264681, a Potent Bruton's Tyrosine Kinase (BTK) Inhibitor.
This compound is an orally active, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways. Its potency and targeted mechanism make it a valuable tool in cancer and autoimmune disease research. As with any potent, biologically active compound, adherence to strict safety protocols is paramount to protect laboratory personnel from potential exposure and to ensure the integrity of experimental work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent pharmaceutical compounds and data from similar BTK inhibitors.
Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Primary Engineering Control: Certified Chemical Fume Hood or Powder Containment Hood.- Gloves: Double-gloving with nitrile gloves is mandatory. Change gloves immediately if contaminated.- Eye Protection: Chemical splash goggles providing a complete seal around the eyes.- Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of fine powders.- Lab Coat: A dedicated, disposable, solid-front lab coat. |
| Solution Preparation and Handling | - Primary Engineering Control: Certified Chemical Fume Hood.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles. A face shield is recommended for larger volumes or when there is a significant splash risk.- Lab Coat: A dedicated, disposable, solid-front lab coat. |
| In Vitro / In Vivo Dosing | - Primary Engineering Control: Biological Safety Cabinet (for cell culture) or appropriate ventilated enclosure.- Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: A dedicated, disposable, solid-front lab coat. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial for minimizing risk when working with this compound. The following procedural guidance outlines the key phases of handling.
-
Designated Area: All handling of solid this compound and concentrated solutions must occur in a designated and restricted area, such as a certified chemical fume hood, a glove box, or an isolator to ensure containment.
-
Decontamination Supplies: Ensure that a decontamination solution is readily available in the work area. Based on stability studies of similar covalent BTK inhibitors like ibrutinib, which show degradation under acidic and alkaline conditions, a freshly prepared 10% sodium hypochlorite (B82951) (bleach) solution followed by a neutralizing agent like 1% sodium thiosulfate (B1220275) solution is a reasonable choice for decontamination.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps). These should be designated as "Cytotoxic Waste."
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling the powder directly, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent (e.g., DMSO) to the solid slowly to avoid splashing. Keep containers covered as much as possible.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with the prepared decontamination solution.
-
PPE Removal: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan: Managing this compound Waste
All waste generated from handling this compound should be treated as cytotoxic waste and disposed of in accordance with institutional and local environmental regulations.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, bench paper, and any other solid materials that have come into contact with the compound.
-
Procedure: Place all solid waste into a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container with a purple bag liner.
-
-
Liquid Waste: This includes unused solutions of this compound and contaminated solvents.
-
Procedure: Collect all liquid waste in a compatible, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
-
Sharps Waste: This includes needles, syringes, and any other sharp objects contaminated with this compound.
-
Procedure: Dispose of all sharps waste immediately into a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.
-
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate exposure.
-
Small Spills (less than 5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (double gloves, lab coat, eye protection, and respirator for powders), cover the spill with absorbent material from a chemical spill kit.
-
Work from the outside of the spill inwards to clean the area.
-
Decontaminate the area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution.
-
Place all contaminated materials into the cytotoxic waste container.
-
-
Large Spills (greater than 5 mL or 5 g):
-
Evacuate the area immediately.
-
Alert others and prevent entry into the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.
-
In case of personal exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
Seek immediate medical attention after any exposure.
Caption: Workflow for the safe handling of this compound.
By implementing these safety protocols, researchers can handle this compound with confidence, minimizing personal risk and ensuring a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for any chemical before beginning work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
